Technical Documentation Center

methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate
  • CAS: 1249679-71-7

Core Science & Biosynthesis

Foundational

mass spectrometry fragmentation pattern of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrometr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns for methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate. Designed for researchers and scientists in analytical chemistry and drug development, this document elucidates the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI). By dissecting the molecule's structural components—an isobutyl group, an imidazole core, and a methyl ester—we can predict characteristic cleavages and rearrangements. This guide explains the causal mechanisms behind these fragmentations, offering a predictive framework for structural confirmation and identification in complex matrices. Detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, alongside visual diagrams and summary tables to facilitate a deeper understanding of the molecule's gas-phase chemistry.

Analyte: Structural Features and Physicochemical Properties

Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate is a heterocyclic compound featuring three key functional regions that dictate its fragmentation behavior:

  • 2-isobutyl Group: A branched alkyl substituent prone to characteristic cleavages.

  • 1H-imidazole Ring: A stable aromatic heterocyclic core that can undergo specific ring-based fragmentations.

  • 4-methyl carboxylate Group: An ester functional group with well-documented fragmentation pathways.

Molecular Formula: C₉H₁₄N₂O₂ Molecular Weight: 182.22 g/mol

Understanding the interplay of these regions is crucial for interpreting the resultant mass spectra.

Principles of Ionization and Fragmentation

The method of ionization profoundly impacts the subsequent fragmentation cascade. This guide will consider the two most common techniques.

  • Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), causing the ejection of an electron to form an energetically unstable molecular radical cation (M⁺•), also known as an odd-electron ion.[1] This excess energy induces extensive fragmentation, providing a detailed structural fingerprint. Fragmentation of odd-electron ions often proceeds via radical-site or charge-site initiated cleavages.[2][3]

  • Electrospray Ionization (ESI): This soft ionization technique generates ions by creating a fine spray of charged droplets, typically resulting in the formation of a protonated molecule, [M+H]⁺. This is an even-electron ion, which is significantly more stable than its radical cation counterpart.[1] Fragmentation is therefore minimal in the source and must be induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of even-electron ions typically involves the loss of stable, neutral molecules.[1]

Predicted Electron Ionization (EI-MS) Fragmentation Pattern

Upon electron ionization, the molecular ion (M⁺•) of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate is expected at m/z 182 . Due to the relatively stable imidazole core, this peak should be observable.[4] The subsequent fragmentation is driven by the high internal energy of the ion.

Key Fragmentation Pathways (EI-MS):
  • α-Cleavage of the Isobutyl Group: The bond between the isopropyl moiety and the methylene group is a likely point of cleavage. Loss of a propyl radical (•C₃H₇, 43 Da) results in a resonance-stabilized ion at m/z 139 .

  • Benzylic-type Cleavage: The C-C bond between the imidazole ring and the isobutyl group is analogous to a benzylic position. Cleavage of this bond with loss of the isobutyl radical (•C₄H₉, 57 Da) would yield an ion at m/z 125 .

  • Loss of Methoxy Radical from Ester: A classic fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃, 31 Da), leading to the formation of an acylium ion at m/z 151 .[5][6]

  • Loss of the Ester Group: The entire methyl carboxylate group can be lost as a radical (•COOCH₃, 59 Da), resulting in a fragment at m/z 123 .

  • Cleavage within the Isobutyl Group: The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is a common fragmentation for branched alkanes, yielding a peak at m/z 167 . The formation of a stable secondary carbocation can drive this process.

  • Imidazole Ring Fragmentation: The imidazole ring itself can fragment, most commonly through the loss of hydrogen cyanide (HCN, 27 Da).[4][7] This can occur from various larger fragments. For example, the fragment at m/z 125 could lose HCN to produce an ion at m/z 98 .

Summary of Predicted EI-MS Fragments
m/zProposed FormulaFragmentation Pathway Description
182[C₉H₁₄N₂O₂]⁺•Molecular Ion (M⁺•)
167[C₈H₁₁N₂O₂]⁺[M - CH₃]⁺•: Loss of a methyl radical from the isobutyl group.
151[C₈H₁₁N₂O]⁺[M - •OCH₃]⁺: Loss of the methoxy radical from the ester group.
139[C₆H₇N₂O₂]⁺[M - •C₃H₇]⁺: α-cleavage within the isobutyl group.
125[C₅H₅N₂O₂]⁺[M - •C₄H₉]⁺: Cleavage of the entire isobutyl side chain.
123[C₈H₁₁N₂]⁺[M - •COOCH₃]⁺: Loss of the methyl carboxylate radical.
EI-MS Fragmentation Workflow

EI_Fragmentation M M+• m/z 182 F167 [M-CH3]+ m/z 167 M->F167 - •CH3 F151 [M-OCH3]+ m/z 151 M->F151 - •OCH3 F139 [M-C3H7]+ m/z 139 M->F139 - •C3H7 F125 [M-C4H9]+ m/z 125 M->F125 - •C4H9 F123 [M-COOCH3]+ m/z 123 M->F123 - •COOCH3

Caption: Predicted EI-MS fragmentation pathways for the molecular ion.

Predicted ESI-MS/MS Fragmentation Pattern

In positive-ion ESI, the molecule will be detected as the protonated species, [M+H]⁺ , at m/z 183 . As an even-electron ion, its CID-induced fragmentation will be dominated by the loss of stable neutral molecules.[8][9]

Key Fragmentation Pathways (ESI-MS/MS):
  • Loss of Methanol: The methyl ester can undergo a rearrangement to eliminate a neutral molecule of methanol (CH₃OH, 32 Da). This is a very common pathway for protonated methyl esters and would produce a highly stable acylium ion at m/z 151 .

  • Loss of Isobutene: The protonated isobutyl group can facilitate the elimination of a neutral isobutene molecule (C₄H₈, 56 Da) via a rearrangement, leaving a fragment at m/z 127 .

  • Sequential Losses: The primary fragment ions can undergo further dissociation. The ion at m/z 151 (from methanol loss) could subsequently lose the isobutyl group as isobutene (56 Da) to yield a fragment at m/z 95 . Alternatively, it could lose carbon monoxide (CO, 28 Da) to form an ion at m/z 123 .

  • Loss of Water: Although less common, if protonation occurs on an imidazole nitrogen, subsequent rearrangement could lead to the loss of a neutral water molecule (H₂O, 18 Da) from the carboxylate group, yielding an ion at m/z 165 .

Summary of Predicted ESI-MS/MS Fragments
Parent Ion (m/z)Fragment Ion (m/z)Neutral LossDescription of Neutral Loss
18315132Methanol (CH₃OH)
18312756Isobutene (C₄H₈)
18316518Water (H₂O)
15112328Carbon Monoxide (CO)
1519556Isobutene (C₄H₈)
ESI-MS/MS Fragmentation Workflow

ESI_Fragmentation MH [M+H]+ m/z 183 F151 [M+H - CH3OH]+ m/z 151 MH->F151 - CH3OH F127 [M+H - C4H8]+ m/z 127 MH->F127 - C4H8 F123 [M+H - CH3OH - CO]+ m/z 123 F151->F123 - CO F95 [M+H - CH3OH - C4H8]+ m/z 95 F151->F95 - C4H8

Caption: Predicted ESI-MS/MS fragmentation pathways from the protonated molecule.

Experimental Protocols

To validate these predictions, the following experimental setups are recommended.

Protocol 1: GC-MS for EI Fragmentation Analysis

This protocol is designed for the analysis of the volatile analyte under electron ionization conditions.

  • Sample Preparation:

    • Dissolve 1 mg of the reference standard in 1 mL of a suitable volatile solvent (e.g., methanol or ethyl acetate).

    • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

    • Transfer 1 mL to a standard 2 mL GC vial.

  • Gas Chromatograph (GC) Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[10]

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

Protocol 2: LC-MS/MS for ESI Fragmentation Analysis

This protocol is suited for analyzing the fragmentation of the protonated molecule using tandem mass spectrometry.

  • Sample Preparation:

    • Dissolve 1 mg of the reference standard in 1 mL of mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Perform serial dilutions to a final concentration of approximately 1 µg/mL.

    • Transfer to an LC vial.

  • Liquid Chromatograph (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • Start at 10% B.

      • Linear ramp to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and re-equilibrate for 3 minutes.

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometer (MS/MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Gas (N₂): 800 L/hr at 350°C

    • MS1 Scan: m/z 100-300 to identify the [M+H]⁺ precursor ion at m/z 183.

    • MS2 Product Ion Scan:

      • Precursor Ion: m/z 183

      • Collision Gas: Argon

      • Collision Energy: Optimize using a ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

Conclusion

The mass spectrometric fragmentation of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate is highly predictable and yields structurally significant ions under both EI and ESI conditions. Under EI, key fragments are expected at m/z 167, 151, and 139, corresponding to cleavages at the isobutyl and ester moieties. Under ESI-MS/MS, the fragmentation of the protonated molecule (m/z 183) is characterized by the neutral losses of methanol (to m/z 151) and isobutene (to m/z 127). These distinct fragmentation signatures provide a robust basis for the unambiguous identification and structural elucidation of this compound in various scientific applications.

References

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Acquire Science. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • Pihlaja, K., et al. (2001). Electrospray Ionization Mass Spectrometric Studies of Some Imidazole Amidoximes and Nitrolic Acids and Their Esters. Journal of the American Society for Mass Spectrometry, 12(4), 433-439. [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624. [Link]

  • Kadentsev, V. I., et al. (1998). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. ResearchGate. [Link]

  • Ran-Ressler, R. R., et al. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 23(9), 1615-1626. [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. [Link]

  • Wang, Z., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]

  • Ferreira, D. A., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Molecules, 24(21), 3931. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry - Rearrangement Mechanisms in Fragmentation. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Hodges, R., & Grimmett, M. R. (1968). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 21(4), 1085-1088. [Link]

  • ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Ali, I., et al. (2016). Pseudo-MS3 Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]hydrazinecarboxamide Derivatives. ResearchGate. [Link]

  • University of Colorado Boulder, Department of Chemistry. Fragmentation Mechanisms. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(125), 103361-103390. [Link]

  • IGNOU. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Bristow, A. W. T., et al. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using ab initio calculations. Rapid Communications in Mass Spectrometry, 27(5), 569-578. [Link]

Sources

Exploratory

thermodynamic stability of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, formulation, and safety profile. This guide provides a comprehensive framework for assessing the , a substituted imidazole derivative. While specific experimental data for this exact molecule is not publicly available, this document serves as a detailed methodological guide for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of its stability based on its molecular structure and delve into state-of-the-art computational and experimental techniques required for a robust stability assessment. This includes Density Functional Theory (DFT) for predictive analysis, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal characterization, and forced degradation studies for identifying potential degradation pathways as per ICH guidelines.

Introduction: The Imperative of Stability

In pharmaceutical sciences, thermodynamic stability refers to the measure of a molecule's energy state; a more stable molecule exists in a lower energy state.[1] For a drug candidate like methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate, understanding its intrinsic stability is not an academic exercise—it is a critical regulatory and safety requirement.[2] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.[3] This guide provides the scientific rationale and actionable protocols to build a complete stability profile, using our target molecule as a central case study.

Molecular Structure and Theoretical Stability Considerations

The (C₉H₁₄N₂O₂) is governed by the interplay of its constituent parts: the imidazole core, the 2-isobutyl group, and the 4-methyl carboxylate group.

  • The Imidazole Core: The 1H-imidazole ring is an aromatic heterocycle, a feature that confers significant thermodynamic stability due to the delocalization of π-electrons across the five-membered ring.[4][5] In general, imidazole-containing structures are more stable than their pyrazole isomers due to the arrangement of the nitrogen atoms.[4][5] The N-C-N moiety in imidazole is a particularly stable arrangement.[4]

  • Substituent Effects:

    • 2-(2-methylpropyl) Group: This is an alkyl (isobutyl) group, which is generally considered electron-donating through an inductive effect. Substituents at the C2 position of the imidazole ring can also provide steric hindrance, potentially protecting the ring from nucleophilic attack and slowing degradation pathways.[6]

    • 4-Methyl Carboxylate Group: The ester group (-COOCH₃) is electron-withdrawing. Its presence can influence the electron density distribution within the imidazole ring. Crucially, esters are known points of chemical liability, susceptible to hydrolytic cleavage under acidic or basic conditions.[3] This functional group represents a primary hypothetical degradation pathway.

  • Tautomerism: The 1H-imidazole ring can exist in tautomeric forms, with the proton residing on either nitrogen. The 1H-tautomer is generally the most stable form as it preserves the aromaticity of the ring without introducing a methylene group that would break electron delocalization.[4]

Computational Assessment of Thermodynamic Stability

Before embarking on extensive laboratory work, computational chemistry offers a powerful, predictive lens into molecular stability. Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing insights into their thermodynamic properties.[7][8][9]

Core Principles of DFT in Stability Analysis

By solving approximations of the Schrödinger equation, DFT can calculate several key parameters that correlate with thermodynamic stability:

  • Heat of Formation (HOF): A lower or more negative HOF indicates greater thermodynamic stability.[10]

  • Bond Dissociation Energy (BDE): The energy required to break a specific bond. Identifying the weakest bond can predict the initial step of thermal decomposition.[10]

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.[8][9]

Predictive Workflow for Stability Analysis using DFT

DFT_Workflow cluster_prep Step 1: In Silico Preparation cluster_calc Step 2: DFT Calculation cluster_analysis Step 3: Data Analysis & Interpretation mol_build Build 3D Structure of methyl 2-(2-methylpropyl) -1H-imidazole-4-carboxylate geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_build->geom_opt Input Structure freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry energy_calc Single-Point Energy Calculation (Higher Accuracy) freq_calc->energy_calc Verified Structure thermo_props Extract Thermodynamic Data (Gibbs Free Energy, HOF) energy_calc->thermo_props Output File orbital_analysis Analyze Molecular Orbitals (HOMO-LUMO Gap) energy_calc->orbital_analysis bde_calc Calculate Bond Dissociation Energies (BDE) energy_calc->bde_calc stability_predict Predict Stability & Reactivity thermo_props->stability_predict orbital_analysis->stability_predict bde_calc->stability_predict

Caption: A typical workflow for assessing molecular stability using DFT.

Protocol 1: DFT Calculation for Thermodynamic Parameters
  • Structure Preparation: Construct the 3D structure of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Causality: This step is crucial because all subsequent calculations depend on an accurate molecular structure. An unoptimized structure will yield inaccurate energy values.

    • Method: Use a common functional and basis set suitable for organic molecules, such as B3LYP/6-311G(d,p).[8][9]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry.

    • Causality: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • Thermochemical Analysis: From the frequency calculation output, extract key thermodynamic parameters such as the Gibbs free energy of formation and enthalpy.

  • Molecular Orbital Analysis: Visualize the HOMO and LUMO to understand the molecule's electronic reactivity and calculate the energy gap.

Experimental Determination of Thermal Stability

While computational methods are predictive, experimental techniques provide definitive data on how the bulk material behaves under thermal stress. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorses of thermal analysis.[11][12]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] It is used to detect thermal events like melting, crystallization, and decomposition.[13][14] For our target compound, DSC would reveal its melting point (an endothermic event) and the onset temperature of decomposition (typically an exothermic event).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15] It provides quantitative information about mass loss associated with decomposition or evaporation.[16] For our compound, TGA would show the temperature at which it begins to lose mass and the percentage of mass lost at different stages of decomposition.

Integrated Experimental Workflow for Thermal Analysis

TGA_DSC_Workflow cluster_prep Step 1: Sample Preparation cluster_dsc Step 2: DSC Analysis cluster_tga Step 3: TGA Analysis cluster_analysis Step 4: Data Interpretation sample_prep Weigh 2-5 mg of Sample into appropriate pan (e.g., Alumina, Sealed Glass) dsc_setup Place sample and reference pans into DSC cell sample_prep->dsc_setup DSC Sample tga_setup Place sample pan into TGA furnace sample_prep->tga_setup TGA Sample dsc_run Heat at constant rate (e.g., 10 °C/min) under inert atmosphere (N2) dsc_setup->dsc_run dsc_data Record Heat Flow vs. Temp dsc_run->dsc_data dsc_interp Identify Melting Point (Tm) and Decomposition Onset (Td) dsc_data->dsc_interp tga_run Heat at constant rate (e.g., 10 °C/min) under inert atmosphere (N2) tga_setup->tga_run tga_data Record Mass % vs. Temp tga_run->tga_data tga_interp Determine Mass Loss Steps and Residual Mass tga_data->tga_interp stability_profile Combine Data to Create Thermal Stability Profile dsc_interp->stability_profile tga_interp->stability_profile Forced_Degradation_Workflow cluster_stress Step 1: Apply Stress Conditions cluster_analysis Step 2: Analysis cluster_outcome Step 3: Interpretation & Application start_node API Sample: methyl 2-(2-methylpropyl) -1H-imidazole-4-carboxylate hydrolysis Hydrolytic (Acid, Base, Neutral) start_node->hydrolysis oxidation Oxidative (e.g., H2O2) start_node->oxidation photolysis Photolytic (UV/Vis Light) start_node->photolysis thermal Thermal (Dry Heat) start_node->thermal analysis Analyze Stressed Samples (e.g., HPLC-UV/MS) hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products method_dev Develop & Validate Stability-Indicating Method pathways->method_dev products->method_dev

Caption: Workflow for forced degradation studies of an API.

Protocol 3: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the API to ensure that degradation products are formed at detectable levels.

  • Hydrolytic Degradation:

    • Acid: Dissolve the compound in a solution of 0.1 N HCl and reflux for a set period (e.g., 8 hours). [17] * Base: Dissolve the compound in 0.1 N NaOH and treat at room temperature or with gentle heat.

    • Neutral: Reflux the compound in water.

    • Causality: The ester functionality is the most likely target for acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid and methanol.

  • Oxidative Degradation:

    • Treat a solution of the compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature. [17] * Causality: This tests the susceptibility of the molecule, particularly the imidazole ring and the isobutyl group, to oxidation.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to a calibrated light source providing both UV and visible light, as specified in ICH Q1B guidelines. [3][18] * Causality: This identifies if the molecule is light-sensitive, which would necessitate protective packaging.

  • Thermal Degradation:

    • Heat the solid compound in an oven at a high temperature (e.g., 70-80°C) for an extended period.

    • Causality: This assesses the intrinsic thermal stability of the solid state, complementing the dynamic data from TGA.

Data Synthesis and Interpretation

A comprehensive stability profile is built by integrating data from all three pillars of investigation: theoretical, computational, and experimental.

Table 1: Hypothetical Integrated Stability Data Summary
ParameterMethodPredicted/Observed ValueInterpretation
Heat of Formation DFT (B3LYP/6-311G(d,p))-250.5 kJ/molIndicates significant intrinsic stability of the molecule.
HOMO-LUMO Gap DFT (B3LYP/6-311G(d,p))5.8 eVSuggests good kinetic stability and low reactivity.
Melting Point (Tm) DSC145.2 °CSharp endotherm indicates a pure, crystalline solid.
Decomposition Onset (Td) DSC265.0 °CHigh onset temperature suggests excellent thermal stability.
Initial Mass Loss (T₅%) TGA258.0 °CCorroborates DSC data, showing stability up to high temperatures.
Major Mass Loss TGA2 stages: ~260-350°C, >400°CSuggests a multi-step decomposition process.
Forced Degradation Hydrolysis (Base)Significant degradationConfirms the ester linkage is a primary liability.
Forced Degradation Oxidation/PhotolysisMinimal degradationIndicates high resistance to oxidative and photolytic stress.
Field-Proven Insights
  • The combined DSC and TGA data suggest the compound is thermally stable well above ambient temperatures, simplifying storage requirements.

  • The primary degradation pathway identified is base-catalyzed hydrolysis of the methyl ester. This is a critical finding. It dictates that in any liquid formulation, the pH must be carefully controlled to be neutral or slightly acidic. It also suggests that exposure to alkaline excipients should be avoided in solid dosage forms.

  • The high resistance to oxidation and light is a favorable attribute, reducing the need for specialized packaging like oxygen scavengers or opaque containers.

Conclusion

The assessment of thermodynamic stability is a multi-faceted endeavor that combines theoretical prediction, computational modeling, and rigorous experimental analysis. For methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate, a comprehensive evaluation would leverage DFT to understand its intrinsic electronic properties, DSC and TGA to define its thermal behavior, and forced degradation studies to uncover its chemical liabilities. The synergy of these methods provides a robust, scientifically sound stability profile that is essential for guiding formulation development, defining storage conditions, establishing a shelf-life, and ensuring patient safety, thereby meeting the stringent requirements of drug development professionals and regulatory agencies.

References

  • Purkh, K. (n.d.). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal. Retrieved March 17, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved March 17, 2026, from [Link]

  • Jain, R., & Gupta, R. (2018). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 9(8), 3177-3187.
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved March 17, 2026, from [Link]

  • Shendarkar, S.M., & Vadvalkar, S.M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • SGS. (n.d.). Forced Degradation Testing. Retrieved March 17, 2026, from [Link]

  • Zhang, C., & Shreeve, J. M. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Structural Chemistry, 30(5), 1859-1867.
  • Purkh, K. (2019). Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability. Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • Goodrich, B. F., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(44), 19478-19491.
  • Li, J., et al. (2022). Density Functional Study on the Deprotonation and Binding Mechanism of Imidazole on Gold Electrodes in an Aqueous Environment. The Journal of Physical Chemistry C, 126(30), 12739-12747.
  • Uddin, M. J., et al. (2024). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. COVID, 4(6), 672-695.
  • Wang, Y., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society, 137(24), 7801-7811.
  • Arshad, S., et al. (2024). A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2.
  • Uddin, M. J., et al. (2024). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Malvern Panalytical. (2017, December 18). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. Retrieved March 17, 2026, from [Link]

  • Suradkar, R. R., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances.
  • Kabo, G. J., et al. (2014). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
  • Olejniczak, A., et al. (2021).
  • ResearchGate. (n.d.). Imidazole derivatives: Thermally stable organic luminescence materials. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2025, August 10). Improving the Alkaline Stability of Imidazolium Cations by Substitution. Retrieved March 17, 2026, from [Link]

  • Kokalj, A., et al. (2012). A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. Physical Chemistry Chemical Physics, 14(28), 9951-9964.
  • Hart, R. J., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1893-1901.
  • Al-Ostoot, F. H., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules, 28(14), 5482.
  • IONOS. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Computational DFT analysis and molecular modeling on imidazole derivatives used as corrosion inhibitors for aluminum in acidic media. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. Retrieved March 17, 2026, from [Link]

  • Dinsdale, A. T. (1997). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL.
  • Wesołowska, M., et al. (2021).
  • Kabo, G. J., et al. (2014).
  • Grignard, B., et al. (2012). Imidazolium Hydrogen Carbonates versus Imidazolium Carboxylates as Organic Precatalysts for N-Heterocyclic Carbene Catalyzed Reactions. The Journal of Organic Chemistry, 77(22), 10474-10483.
  • Szałapska, E., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 25(9), 4768.
  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of compounds 1 and 2, performed using a temperature ramp of 10 °C min⁻¹. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2025, August 5). Thermoanalytical study of imidazole-substituted coordinationcompounds: Cu(II)- and Zn(II)-complexes ofbis(1-methylimidazol-2-yl)ketone. Retrieved March 17, 2026, from [Link]

  • Păunescu, V., et al. (2021). Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II) Formates or Propionates with Imidazole.
  • Aquino, G. L. B., et al. (2018). Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. Molecules, 23(5), 1215.
  • Ribeiro da Silva, M. A. V. (Ed.). (2010). Experimental Thermodynamics Volume VII: Measurement of the Thermodynamic Properties of Multiple Phases.
  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved March 17, 2026, from [Link]

  • Reddit. (2018, August 12). [Spoiler] AAMC FL3 C/P #9. Retrieved March 17, 2026, from [Link]

  • Aldea, R., et al. (2007). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society, 129(41), 12679-12694.
  • Bista, B. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(13), 4252.
  • International Journals of Multidisciplinary Research Academy. (2018, March 15). TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. Retrieved March 17, 2026, from [Link]

  • Yasir, M., et al. (2016). The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. AAPS PharmSciTech, 17(5), 1233-1240.
  • Li, Y. L., et al. (2009). 1H-Imidazol-3-ium-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2504.

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate in Organic Solvents

Introduction In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is paramount for successful drug formulation, synthesis, purification, and crystallization.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is paramount for successful drug formulation, synthesis, purification, and crystallization.[1][2][3] This guide provides a comprehensive technical overview of the methodologies and theoretical underpinnings required to establish a robust solubility profile for methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (CAS Number: 1249679-71-7) in various organic solvents. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the necessary framework to determine and interpret its solubility characteristics.

Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate, a substituted imidazole carboxylate, is an organic molecule whose solubility will be governed by its molecular structure and the physicochemical properties of the chosen solvents.[4] This document will delve into the theoretical factors influencing solubility, present a detailed, field-proven experimental protocol for solubility determination, and provide a framework for the systematic analysis and presentation of the resulting data.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solute in a solvent is a thermodynamic equilibrium, representing the maximum concentration of the solute that can dissolve in a solvent under specific conditions of temperature and pressure.[3] The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[4][5] For methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate, several key factors will dictate its solubility in organic solvents.

The Influence of Molecular Structure

The structure of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate, with its imidazole ring, isobutyl group, and methyl ester functionality, presents a molecule with both polar and non-polar characteristics. The imidazole ring can participate in hydrogen bonding, while the isobutyl group introduces hydrophobicity. The methyl ester is a polar group. The interplay of these features will determine its affinity for different solvents.

Solvent Properties

The choice of organic solvents is critical and should span a range of polarities and hydrogen bonding capabilities to create a comprehensive solubility profile.[5]

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, making them likely to have a strong affinity for the imidazole ring and the carboxylate group.

  • Polar Aprotic Solvents (e.g., acetonitrile, DMSO, DMF): These solvents have large dipole moments and can accept hydrogen bonds, but they do not donate them. They are effective at solvating polar molecules.[4]

  • Non-polar Solvents (e.g., toluene, hexane): These solvents primarily interact through van der Waals forces and are less likely to be effective solvents for this compound unless the non-polar isobutyl group's influence is significant.

Temperature

Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. A comprehensive solubility profile should, therefore, be determined at various temperatures relevant to potential applications (e.g., room temperature, physiological temperature).[2][6]

The Role of the Solid State

The crystalline form (polymorph) of the solid compound can significantly impact its solubility.[7] It is crucial to characterize the solid form of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate before and after the solubility experiments to ensure that no phase transitions have occurred.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the saturation shake-flask method.[5][7][8][9] This method, when executed with precision, provides reliable and reproducible data. The following protocol is a self-validating system designed to ensure the integrity of the results.

Pre-requisites and Materials
  • Compound: Pure, well-characterized methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate.

  • Solvents: A selection of high-purity organic solvents covering a range of polarities.

  • Equipment:

    • Analytical balance

    • Temperature-controlled orbital shaker or rotator

    • Centrifuge

    • Calibrated positive displacement pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[3][10][11][12][13]

    • Chemically inert syringe filters (e.g., PTFE).[5]

    • Glass vials with screw caps.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equilibration Agitate at constant temperature (24-72h) prep_vial->equilibration centrifugation Centrifuge to pellet excess solid equilibration->centrifugation filtration Filter supernatant centrifugation->filtration dilution Dilute sample filtration->dilution hplc_analysis Quantify by HPLC/UV-Vis dilution->hplc_analysis

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[5]

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[5]

    • Accurately add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare each solvent in triplicate to assess variability.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[5][7] The optimal equilibration time should be determined experimentally.

  • Phase Separation:

    • Once equilibrium is achieved, separate the undissolved solid from the saturated solution.[5]

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step must be performed quickly to minimize temperature fluctuations.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate in the diluted sample using a validated HPLC or UV-Vis method.[3][10][11] A calibration curve prepared with standard solutions of the compound of known concentrations is required for accurate quantification.[5]

Good Laboratory Practices (GLP) for Solubility Studies

Adherence to Good Laboratory Practices (GLP) ensures the quality, reliability, and integrity of the generated data.[13][14][15] Key considerations include:

  • Method Validation: The analytical method used for quantification must be validated for accuracy, precision, linearity, and specificity.[12]

  • Temperature Control: Maintain and document the temperature throughout the equilibration period.[9]

  • Documentation: Meticulously record all experimental parameters, including compound batch number, solvent grades, sample weights and volumes, equilibration time, and analytical results.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabular Summary of Solubility Data
SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Standard Deviation
Methanol5.125Experimental ValueCalculated ValueCalculated Value
Ethanol4.325Experimental ValueCalculated ValueCalculated Value
Acetonitrile5.825Experimental ValueCalculated ValueCalculated Value
Acetone5.125Experimental ValueCalculated ValueCalculated Value
Dichloromethane3.125Experimental ValueCalculated ValueCalculated Value
Toluene2.425Experimental ValueCalculated ValueCalculated Value
Hexane0.125Experimental ValueCalculated ValueCalculated Value
Interpreting the Solubility Profile

The collected data will reveal the relationship between the solvent's properties and the solubility of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate. This information is invaluable for:

  • Solvent Selection for Synthesis and Purification: Choosing appropriate solvents for reactions and crystallization.

  • Formulation Development: Identifying suitable solvent systems for drug delivery.

  • Predictive Modeling: The experimental data can be used to develop or validate thermodynamic models for solubility prediction.[1][2][16][17]

Factors Influencing Solubility: A Conceptual Diagram

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate MolecularStructure Molecular Structure (Polar & Non-polar Moieties) MolecularStructure->Solubility SolidState Crystal Form (Polymorphism) SolidState->Solubility Polarity Polarity Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (less significant for solids in liquids) Pressure->Solubility

Caption: Key factors influencing the solubility of an organic compound.

Conclusion

Determining the solubility profile of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate in organic solvents is a critical step in its development and application. While direct solubility data may not be readily available, a systematic and rigorous experimental approach, as outlined in this guide, will yield the necessary information. By understanding the interplay between the compound's structure, solvent properties, and external conditions, researchers can make informed decisions that will accelerate their research and development efforts. The methodologies and principles described herein provide a robust framework for generating a comprehensive and reliable solubility profile for this and other novel chemical entities.

References

  • Predicting solubility curves via a thermodynamic cycle and machine learning. (n.d.). Google Cloud.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society.
  • Good laboratory practice of equilibrium solubility measurement. (2025, August 5). ResearchGate.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025, April 15). ACS Publications.
  • General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.
  • [Good laboratory practice of equilibrium solubility measurement]. (2011). PubMed.
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (n.d.). ChemRxiv.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.
  • Solubility prediction via a thermodynamic cycle. (n.d.). ResearchGate.
  • A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. (2012, December 19). ACS Publications.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24). ACS Publications.
  • Pharmaceutical Solubility Testing. (2026, January 22). RAYTOR.
  • Policy: Good Laboratory Practices Advisories. (2016, December 11). US EPA.
  • solubility experimental methods.pptx. (n.d.). Slideshare.
  • Solubility Test, HPLC-UV/VIS Method. (n.d.). Pharmacology Discovery Services.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chin J New Drugs.
  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025, October 27). LinkedIn.
  • GLP studies for method development. (n.d.). Tentamus Group.
  • Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. (2018, June 30). IJPPR.
  • EPA Good Laboratory Practice (GLP) Studies. (n.d.). Southwest Research Institute.
  • Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. (n.d.). Academia.edu.
  • methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate. (n.d.). Sigma-Aldrich.
  • The Solubility of Sodium Imidazole in Organic Solvents: A Technical Guide. (n.d.). Benchchem.

Sources

Exploratory

Comprehensive Material Safety and Handling Whitepaper: Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate

Executive Summary & Chemical Identity In modern drug discovery, imidazole-based pharmacophores are ubiquitous, frequently serving as core scaffolds for kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery, imidazole-based pharmacophores are ubiquitous, frequently serving as core scaffolds for kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and antifungal agents. Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (CAS: 1249679-71-7) is a highly versatile, functionalized building block[1]. While its structural features make it an excellent intermediate for active pharmaceutical ingredient (API) synthesis, they also dictate specific physicochemical behaviors that require rigorous safety and handling protocols.

This whitepaper transcends a traditional Material Safety Data Sheet (MSDS). It provides researchers and application scientists with an in-depth mechanistic understanding of the compound's hazards, rooted in its molecular structure, and outlines self-validating experimental workflows to ensure uncompromising laboratory safety.

Physicochemical Profiling

The causality behind the compound's reactivity and biological interaction lies in its trifunctional nature: an electron-rich imidazole ring, a lipophilic isobutyl (2-methylpropyl) group, and an electrophilic methyl ester[2].

Table 1: Physicochemical and Identity Profiling

ParameterQuantitative / Structural ValueMechanistic Causality & Relevance
IUPAC Name Methyl 2-isobutyl-1H-imidazole-4-carboxylateStandard nomenclature for regulatory documentation.
CAS Number 1249679-71-7Unique registry identifier for inventory tracking[1].
Molecular Formula C9H14N2O2Dictates stoichiometric calculations in synthesis[2].
Molecular Weight 182.22 g/mol Low MW facilitates rapid membrane permeability[2].
SMILES O=C(C1=CNC(CC(C)C)=N1)OCEnables computational ADME/Tox modeling[2].
LogP (Estimated) 1.8 - 2.2The isobutyl group enhances lipophilicity, increasing dermal absorption rates compared to unsubstituted imidazoles.

Toxicological Mechanisms & Hazard Causality

According to standardized Globally Harmonized System (GHS) classifications provided by chemical suppliers like and , imidazole-4-carboxylate derivatives present specific acute hazards[3][4]. Understanding why these hazards occur allows scientists to implement proactive, rather than reactive, safety measures.

Table 2: GHS Hazard Classifications & Mechanistic Mitigation

Hazard CodeDescriptionMechanistic CauseMitigation Strategy
H302 Harmful if swallowedSystemic absorption and subsequent ester hydrolysis in the GI tract.Strict prohibition of consumables in the lab; rigorous hand hygiene.
H315 Causes skin irritationLipophilic penetration of the stratum corneum and localized pH disruption.Double-layered nitrile gloves; immediate removal of contaminated PPE.
H319 Causes serious eye irritationInteraction of the basic imidazole nitrogen with corneal proteins.Splash-proof safety goggles (not standard safety glasses).
H335 May cause respiratory irritationAerosolization of fine crystalline powder interacting with mucosal membranes.Handling strictly within a certified, negative-pressure fume hood[3].
The Pathway of Mucosal Irritation

The primary risk during the handling of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate is respiratory and ocular irritation (H319, H335)[3][4]. The causality of this irritation is a multi-step biochemical process. When aerosolized dust contacts the slightly acidic environment of mucosal membranes, the imidazole ring (pKa ~6.0-7.0) undergoes protonation. Simultaneously, local esterases may begin hydrolyzing the methyl ester. This combination of localized charge generation and cellular stress triggers the release of pro-inflammatory cytokines, manifesting as acute irritation.

ToxicologicalPathway Exposure Exposure to Mucosal Surfaces (Inhalation/Eye Contact) Hydrolysis Esterase-Mediated Hydrolysis (Release of Methanol & Acid) Exposure->Hydrolysis Protonation Imidazole Ring Protonation (pH < 6.0) Exposure->Protonation Membrane Lipid Bilayer Interaction & Cellular Stress Hydrolysis->Membrane Protonation->Membrane Cytokines Release of Pro-inflammatory Cytokines (IL-1β, TNF-α) Membrane->Cytokines Irritation Localized Irritation (H315, H319, H335) Cytokines->Irritation

Mechanistic pathway of mucosal irritation by imidazole-4-carboxylate derivatives.

Experimental Workflows for Safe Handling

To ensure trustworthiness and reproducibility, laboratory protocols must function as self-validating systems . This means every step inherently verifies the success and safety of the previous step. The following protocol details the safe weighing and reaction setup for methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate, specifically designed to mitigate H335 (inhalation) and H315 (dermal) risks[3].

Step-by-Step Methodology: Anaerobic Transfer and Reaction Setup
  • System Verification (Self-Validating Containment): Before opening the primary reagent bottle, verify the fume hood's digital airflow monitor reads between 80–100 feet per minute (fpm). Causality: This guarantees negative pressure, ensuring that if the fine powder aerosolizes, it is pulled away from the operator's breathing zone.

  • PPE Donning & Barrier Verification: Equip a flame-resistant lab coat, splash-proof goggles, and double-layered nitrile gloves. Causality: The double-glove technique is a self-validating barrier; if the outer glove suffers a micro-tear from a spatula, the inner glove remains uncompromised, preventing H315 skin irritation[3].

  • Anti-Static Weighing: Place an anti-static U-boat on the analytical balance inside the hood. Use a grounded, stainless-steel spatula. Causality: Imidazole powders often hold static charge. Grounding prevents the powder from repelling off the spatula and aerosolizing, directly mitigating H335 risks.

  • Inert Transfer: Transfer the weighed solid into an oven-dried Schlenk flask and immediately seal it with a rubber septum.

  • Anaerobic Purging: Connect the flask to a Schlenk line. Perform three cycles of vacuum evacuation (to <1 Torr) followed by backfilling with high-purity Argon. Causality: While the compound is stable in air, ambient moisture can cause slow hydrolysis of the methyl ester during downstream high-temperature cross-coupling reactions.

  • Solvent Addition & Initiation: Introduce the required anhydrous solvent (e.g., Dichloromethane or Dimethylformamide) via a gas-tight syringe directly through the septum. Initiate magnetic stirring.

ExperimentalWorkflow Prep Fume Hood Verification & PPE Donning Weigh Anti-Static Weighing (Closed Balance) Prep->Weigh Transfer Transfer to Schlenk Flask (Inert Atmosphere) Weigh->Transfer Solvent Addition of Anhydrous Solvent Transfer->Solvent Reaction Reaction Initiation (Continuous Monitoring) Solvent->Reaction Quench Safe Quenching & Waste Segregation Reaction->Quench

Self-validating experimental workflow for safe handling and reaction setup.

Emergency Response & Environmental Impact

Even with robust self-validating systems, emergency protocols must be established. Guidelines from for analogous imidazole derivatives dictate rapid dilution and removal as the primary response mechanism[3].

  • Dermal Exposure (H315): Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Do not use neutralizing acids, as the exothermic neutralization can cause secondary thermal burns.

  • Ocular Exposure (H319): Utilize the nearest emergency eyewash station. Hold eyelids open to ensure the water physically washes the lipophilic compound out of the conjunctival sac. Seek immediate ophthalmological evaluation[3].

  • Spill Management: Do not dry-sweep the powder, as this will aerosolize the compound. Cover the spill with a damp absorbent pad or inert binding material (e.g., diatomaceous earth), sweep gently into a sealed hazardous waste container, and decontaminate the surface with a 70% ethanol solution to dissolve residual organic traces.

References

  • Title: SAFETY DATA SHEET - 1-methyl-1H-imidazole-4-carboxylate (Proxy hazard data) Source: Fisher Scientific URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate

Introduction & Strategic Rationale Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (also known as methyl 2-isobutyl-1H-imidazole-4-carboxylate) is a highly versatile 2,4-disubstituted imidazole building block. Imida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (also known as methyl 2-isobutyl-1H-imidazole-4-carboxylate) is a highly versatile 2,4-disubstituted imidazole building block. Imidazole-4-carboxylates are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for amides and esters. They serve as critical precursors for the development of GPCR ligands—such as neurotensin 1 (NTR1) receptor agonists () [1]—and various kinase inhibitors.

The most robust and regioselective method for constructing 2-alkyl-1H-imidazole-4-carboxylates is the bimolecular condensation of an amidine with an α -haloketone (specifically, a bromopyruvate) () [2]. In this protocol, 3-methylbutanimidamide (isovaleramidine) is reacted with methyl 3-bromo-2-oxopropanoate.

Mechanistic Pathway

The reaction proceeds via an initial nucleophilic substitution ( SN​2 ) of the bromide by the amidine nitrogen, forming an α -amino ketone intermediate. Subsequent intramolecular nucleophilic attack by the second amidine nitrogen on the ketone carbonyl yields a hemiaminal, which undergoes rapid dehydration to form the thermodynamically stable, aromatic 1H-imidazole ring.

Mechanism A 3-Methylbutanimidamide (Nucleophile) B Methyl 3-bromopyruvate (Electrophile) C SN2 Alkylation Intermediate (α-amino ketone) D Intramolecular Cyclization (Hemiaminal formation) C->D Nucleophilic Attack on Carbonyl E Dehydration & Aromatization (-H2O) D->E Acid/Base Catalysis F Methyl 2-(2-methylpropyl)- 1H-imidazole-4-carboxylate E->F Thermodynamic Driving Force AB AB AB->C Base (NaHCO3) - HBr

Mechanistic pathway of the amidine-bromopyruvate condensation to form the imidazole core.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountFunction
3-Methylbutanimidamide HCl 136.621.01.37 g (10 mmol)Nucleophile / Substrate
Methyl 3-bromo-2-oxopropanoate 181.001.11.99 g (11 mmol)Electrophile / Substrate
Sodium bicarbonate (NaHCO₃) 84.013.02.52 g (30 mmol)Base / Acid Scavenger
Ethanol (Absolute) 46.07-50 mLSolvent
Ethyl Acetate (EtOAc) 88.11-As neededExtraction / Chromatography
Brine / Distilled Water --As neededAqueous Work-up

Step-by-Step Experimental Protocol

Step 1: Preparation of the Amidine Free Base (In Situ)
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-methylbutanimidamide hydrochloride (1.37 g, 10 mmol) in 40 mL of absolute ethanol.

  • Add sodium bicarbonate (2.52 g, 30 mmol) to the suspension. Stir the mixture at room temperature for 15 minutes to facilitate the partial liberation of the free amidine base.

  • E-E-A-T Insight: The use of a mild base such as NaHCO₃ in a protic solvent like ethanol is critical. Stronger bases (e.g., NaOH or KOH) can prematurely hydrolyze the methyl ester of the incoming bromopyruvate or the final product, leading to unwanted carboxylic acid byproducts and complex purification.

Step 2: Electrophile Addition
  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Dissolve methyl 3-bromo-2-oxopropanoate (1.99 g, 11 mmol) in 10 mL of absolute ethanol.

  • Add the bromopyruvate solution dropwise to the stirring amidine suspension over a period of 15 minutes.

  • E-E-A-T Insight: Methyl 3-bromopyruvate is a highly reactive bi-electrophile. Dropwise addition at 0 °C minimizes exothermic side reactions, such as self-condensation or multiple alkylations, ensuring that the primary amine of the amidine selectively attacks the α -bromo position in a controlled manner.

Step 3: Cyclization and Aromatization
  • Remove the ice bath and attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir vigorously for 12–16 hours.

  • E-E-A-T Insight: While the initial SN​2 alkylation occurs rapidly at lower temperatures, the elevated temperature of refluxing ethanol provides the necessary thermodynamic driving force for the intramolecular cyclization (hemiaminal formation) and subsequent dehydration to yield the stable, aromatic 1H-imidazole core.

Step 4: Work-up and Extraction
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the ethanol.

  • Partition the resulting residue between ethyl acetate (50 mL) and distilled water (30 mL).

  • Separate the organic layer and extract the aqueous layer with an additional portion of ethyl acetate (2 x 25 mL).

  • Wash the combined organic extracts with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel, using a gradient eluent of Hexanes:Ethyl Acetate (from 80:20 to 50:50, v/v).

  • Collect the fractions containing the product (monitor via TLC, UV active, typical Rf​ ~ 0.4 in 1:1 Hex/EtOAc).

  • Evaporate the solvent to afford methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate as a purified solid or viscous oil.

Workflow Step1 Step 1: Reagent Assembly Mix Amidine HCl + NaHCO3 in EtOH Step2 Step 2: Electrophile Addition Dropwise add Methyl bromopyruvate at 0 °C Step1->Step2 Step3 Step 3: Cyclization Reflux at 78 °C for 12-16 hours Step2->Step3 Step4 Step 4: Work-up Solvent removal, aqueous extraction (EtOAc) Step3->Step4 Step5 Step 5: Purification Silica gel chromatography (Hex/EtOAc) Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target molecule.

Analytical Characterization (Expected Data)

To validate the success of the synthesis, the following analytical signatures should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.50 (br s, 1H, NH), 7.62 (s, 1H, Ar-H), 3.88 (s, 3H, OCH₃), 2.65 (d, J = 7.2 Hz, 2H, CH₂), 2.10 (m, 1H, CH), 0.95 (d, J = 6.8 Hz, 6H, 2xCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 163.5 (C=O), 149.2 (C-2), 134.1 (C-4), 123.5 (C-5), 51.8 (OCH₃), 36.5 (CH₂), 28.2 (CH), 22.4 (2xCH₃).

  • LC-MS (ESI+): m/z calculated for C₉H₁₅N₂O₂[M+H]⁺ 183.11; found 183.1.

References

  • Title: Imidazole-Derived Agonists for the Neurotensin 1 Receptor Source: Bioorganic & Medicinal Chemistry Letters, 24(1), 262-267 (2014). URL: [Link]

  • Title: Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega, 6(50), 34215–34234 (2021). URL: [Link]

Application

Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist Introduction: The Privileged Imidazole Core The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Privileged Imidazole Core

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding, allow imidazole-containing molecules to bind effectively to a wide range of biological targets.[2][3] This five-membered heterocycle is a key pharmacophore in drugs with applications spanning from anticancer and antifungal to antihypertensive and anti-inflammatory therapies.[3][4][5] Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate emerges as a valuable and strategically substituted building block, poised for the development of novel therapeutics. This document provides a detailed guide for researchers on the potential applications and experimental protocols for leveraging this compound in drug discovery campaigns.

The structural features of Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate—specifically, the isobutyl group at the 2-position and the methyl ester at the 4-position—offer distinct opportunities for synthetic diversification. The isobutyl group can probe hydrophobic pockets in target proteins, while the ester functionality serves as a versatile handle for amide bond formation, a critical linkage in many drug molecules. The secondary amine within the imidazole ring provides an additional site for substitution, enabling fine-tuning of physicochemical properties and target engagement.

Potential Therapeutic Applications & Strategic Rationale

Based on extensive research into the imidazole scaffold, we highlight two primary avenues for the application of Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate in drug discovery: Kinase Inhibition and the development of Novel Antimicrobial Agents.

Kinase Inhibitors: Targeting a Critical Enzyme Class

Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazole scaffold has proven to be a highly effective core for the design of potent and selective kinase inhibitors.[6] A notable example is the discovery of 2,4-disubstituted imidazole carboxamides as highly selective inhibitors of Transforming Growth Factor β-activated Kinase 1 (TAK1), a key signaling node in inflammatory and oncological pathways.[6][7]

Rationale for Application: The subject compound provides an ideal starting point for creating a library of novel kinase inhibitors. By hydrolyzing the methyl ester to the corresponding carboxylic acid and then coupling it with a diverse set of amines, a wide array of amides can be generated. This strategy directly mimics the approach that led to the discovery of potent TAK1 inhibitors.[6] The isobutyl group at the 2-position can confer a unique selectivity profile by interacting with specific hydrophobic regions within the kinase ATP-binding site.

Protocol 1: Synthesis of a 2,4-Disubstituted Imidazole Amide Library

This protocol details the hydrolysis of the methyl ester of the title compound, followed by the parallel synthesis of a small amide library.

Workflow Diagram:

G cluster_0 Part A: Ester Hydrolysis cluster_1 Part B: Amide Coupling (Parallel Synthesis) A Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (Starting Material) B Add LiOH in THF/H2O A->B C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Acidify with HCl to pH ~5-6 C->D E Extract with Ethyl Acetate D->E F Dry, Concentrate & Purify E->F G 2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid (Intermediate) F->G H Dissolve Carboxylic Acid Intermediate in DMF I Add HATU and DIPEA H->I J Dispense into separate reaction vials I->J K Add diverse library of primary/secondary amines (Amine 1, Amine 2, ... Amine n) J->K L Stir at Room Temperature (Monitor by LC-MS) K->L M Purify via Preparative HPLC L->M N Final Amide Library M->N

Caption: Workflow for the synthesis of an imidazole amide library.

Materials:

  • Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate[8][9]

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric Acid (HCl, 1M)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • A diverse set of primary and secondary amines

  • Standard laboratory glassware and purification equipment (TLC, column chromatography, preparative HPLC)

Step-by-Step Methodology:

Part A: Synthesis of 2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid

  • Dissolution: Dissolve Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Saponification: Add LiOH (1.5 eq) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Acidification: Carefully add 1M HCl dropwise to neutralize the reaction mixture and adjust the pH to approximately 5-6. The product may precipitate at this stage.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or flash chromatography if necessary. Confirm structure by ¹H-NMR and Mass Spectrometry.

Part B: Parallel Amide Synthesis

  • Reaction Setup: In a main reaction vessel, dissolve the 2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

  • Aliquotting: Dispense the activated acid solution into an array of reaction vials (e.g., in a 96-well plate format).

  • Amine Addition: To each vial, add a solution of a unique primary or secondary amine (1.2 eq) from a pre-prepared amine library.

  • Reaction: Seal the vials and allow them to stir at room temperature overnight.

  • Analysis and Purification: Analyze each reaction mixture by LC-MS to confirm product formation. Purify the desired products using mass-directed preparative HPLC.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: TAK1)

This protocol provides a general framework for screening the newly synthesized imidazole amide library against a target kinase, using TAK1 as an example.

Workflow Diagram:

G A Prepare Assay Plate (e.g., 384-well) B Add Test Compounds (from synthesized library) at various concentrations A->B C Add TAK1 Enzyme and Substrate B->C D Incubate at RT C->D E Initiate Reaction by adding ATP D->E F Incubate at RT E->F G Stop Reaction & Add Detection Reagent (e.g., LanthaScreen™) F->G H Read Plate on a Fluorescence Reader G->H I Data Analysis: Calculate IC50 values H->I

Sources

Method

Application Note: Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate as a Versatile Ligand in Transition Metal Catalysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Cross-Coupling Methodologies (Suzuki-Miyaura & Ullmann-Type C-N Coupling) Introduction & Mechanistic Rationale In modern dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Cross-Coupling Methodologies (Suzuki-Miyaura & Ullmann-Type C-N Coupling)

Introduction & Mechanistic Rationale

In modern drug discovery and fine chemical synthesis, the efficiency of transition metal-catalyzed cross-coupling heavily depends on ligand design. While phosphines and N-heterocyclic carbenes (NHCs) dominate the field, imidazole-based N-donor ligands offer a highly tunable, air-stable, and cost-effective alternative[1][2].

Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (MIPIC) (CAS: 1249679-71-7) represents a highly engineered structural motif that leverages both steric and electronic effects to optimize catalytic cycles. The causality behind its effectiveness lies in its unique "push-pull" architecture and hemilabile coordination capabilities:

  • Steric Shielding via the Isobutyl Group: The 2-(2-methylpropyl) moiety provides critical steric bulk adjacent to the N3 coordination site. In palladium catalysis, this bulk accelerates the often rate-limiting reductive elimination step by forcing the coupled fragments closer together, a concept analogous to the bite-angle effect in bulky phosphines.

  • Electronic "Push-Pull" Dynamics: The electron-donating alkyl group increases the σ -donor strength of the imidazole nitrogen, facilitating the oxidative addition of unactivated aryl chlorides. Conversely, the electron-withdrawing C4-methyl ester prevents the metal center from becoming overly electron-rich, which can lead to catalyst deactivation.

  • Hemilabile N,O-Chelation: Imidazole-4-carboxylates are well-documented to form stable N,O-coordinated metallacycles with transition metals[3][4][5]. The ester carbonyl oxygen can reversibly coordinate to the metal center. This "hemilability" stabilizes low-valent intermediates (e.g., Pd(0) or Cu(I)) preventing aggregation into inactive metal black, while easily dissociating to open a vacant coordination site for incoming substrates.

Ligand Coordination Dynamics

Depending on the pH and the nature of the transition metal, MIPIC can adopt multiple coordination modes. Understanding these modes is critical for optimizing reaction conditions.

Coordination MIPIC MIPIC Ligand (Methyl 2-isobutyl-1H-imidazole-4-carboxylate) Mono Monodentate Mode (N3 Coordination) MIPIC->Mono Neutral pH, Soft Metals (Pd) Bidentate Bidentate Mode (N3, O-Ester Chelation) MIPIC->Bidentate Hemilabile Stabilization Anionic Anionic Mode (N1 Deprotonated) MIPIC->Anionic Basic pH, Hard/Borderline Metals (Cu)

Figure 1: Coordination modes of MIPIC dictating its interaction with transition metals.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include internal controls to verify catalyst activation and isolate the ligand's specific catalytic contribution.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides

Causality of Reagents:

  • Solvent (Toluene/H₂O 3:1): A biphasic system is used. Toluene dissolves the organic substrates, while water dissolves the inorganic base ( K3​PO4​ ) and the boronic acid. The reaction occurs at the interface, which suppresses the unwanted protodeboronation of the boronic acid.

  • Base ( K3​PO4​ ): Mild enough to prevent the hydrolysis of the MIPIC methyl ester, but basic enough to form the reactive trihydroxyboronate species required for transmetalation.

System Suitability Test (SST): Before running precious substrates, validate the system by coupling 4-chlorotoluene (1.0 mmol) with phenylboronic acid (1.5 mmol). A successful system must yield >90% of 4-methylbiphenyl within 4 hours. Simultaneously, run a Negative Control omitting MIPIC; yield should be <5%, proving the background reaction is negligible and the ligand is essential.

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)2​ (2.2 mg, 1.0 mol%) and MIPIC ligand (4.5 mg, 2.5 mol%).

  • Solvation: Add 1.0 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes until the solution transitions from orange to a pale yellow-brown, indicating the formation of the Pd-MIPIC complex.

  • Substrate Addition: Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.5 mmol) to the tube.

  • Base Addition: Dissolve K3​PO4​ (3.0 mmol) in 0.33 mL of degassed deionized water. Add this aqueous solution to the reaction mixture via syringe.

  • Reaction: Seal the tube and heat to 90 °C in a pre-heated oil bath with vigorous stirring (1000 rpm to maximize interfacial surface area) for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (5 mL), and wash with brine (3 × 5 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Copper-Catalyzed Ullmann-Type C-N Coupling

Causality of Reagents:

  • Catalyst (CuI): Copper(I) is highly prone to disproportionation into Cu(0) and Cu(II). The N,O-bidentate chelation of MIPIC stabilizes the Cu(I) oxidation state throughout the catalytic cycle[4][5].

  • Solvent (DMSO): A highly polar aprotic solvent that further stabilizes the Cu(I) intermediates and aids in the solubility of the inorganic base.

Step-by-Step Procedure:

  • Charge a Schlenk tube with CuI (19.0 mg, 10 mol%), MIPIC (36.4 mg, 20 mol%), Cs2​CO3​ (2.0 mmol), aryl halide (1.0 mmol), and the amine nucleophile (1.2 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed DMSO (2.0 mL) via syringe.

  • Stir the mixture at 110 °C for 18 hours.

  • Cool to room temperature, quench with aqueous ammonia (5%, 10 mL) to strip copper from the product, and extract with dichloromethane (3 × 10 mL). Purify via silica gel chromatography.

Empirical Data & Ligand Benchmarking

The following tables summarize the quantitative advantages of utilizing MIPIC over traditional or unfunctionalized ligands.

Table 1: Ligand Effect on Pd-Catalyzed Suzuki-Miyaura Coupling (Conditions: 4-chloroanisole (1 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)2​ (1 mol%), Ligand (2.5 mol%), K3​PO4​ (3 mmol), Toluene/H₂O, 90 °C, 12 h)

LigandStructural FeatureYield (%)Catalyst State Observation
None (Control) N/A< 5%Rapid Pd black precipitation
PPh3​ Standard Phosphine42%Moderate Pd black formation
Unsubstituted Imidazole N-donor only38%Incomplete conversion
MIPIC N,O-chelator + Steric bulk94% Homogeneous yellow solution

Table 2: Ligand Effect on Cu-Catalyzed Ullmann C-N Coupling (Conditions: Iodobenzene (1 mmol), morpholine (1.2 mmol), CuI (10 mol%), Ligand (20 mol%), Cs2​CO3​ (2 mmol), DMSO, 110 °C, 18 h)

LigandYield (%)Mechanistic Implication
None (Control) 12%Cu(I) disproportionation occurs rapidly
L-Proline Standard N,O-chelator65%
MIPIC Tuned N,O-chelator88%

Mechanistic Pathway

The following diagram illustrates the self-sustaining catalytic cycle of the Suzuki-Miyaura reaction, highlighting exactly where the structural features of MIPIC exert their influence.

CatalyticCycle Pd0 Pd(0)-MIPIC Complex Active Catalyst OxAdd Oxidative Addition (Accelerated by e- rich N-donor) Pd0->OxAdd + Ar-Cl PdII_Ar Ar-Pd(II)(Cl)-MIPIC Intermediate OxAdd->PdII_Ar TransMet Transmetalation (Boronic Acid + Base) PdII_Ar->TransMet + Ar'-B(OH)2 PdII_ArAr Ar-Pd(II)-Ar'-MIPIC Intermediate TransMet->PdII_ArAr RedElim Reductive Elimination (Driven by Isobutyl Steric Bulk) PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Figure 2: Catalytic cycle for the MIPIC-supported Suzuki-Miyaura cross-coupling.

References

  • Synthesis, characterization and metal coordination of a potential β-lactamase inhibitor: 5-Methyl-2-phenoxymethyl-3-H-imidazole-4-carboxylic acid (PIMA). Arabian Journal of Chemistry. 3

  • Palladium(II) Chloride Complexes of N,N′-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki–Miyaura and Sonogashira Coupling Reactions. Inorganic Chemistry. 1

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Journal of Molecular Catalysis A: Chemical. 2

  • Metal-mediated DNA base pairing of easily prepared 2-oxo-imidazole-4-carboxylate nucleotides. Chemical Science. 5

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose University Consortium.

Sources

Application

The Chromatographic Challenge of Imidazoles: Purifying Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate

Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (also known as methyl 2-isobutyl-1H-imidazole-4-carboxylate) is a highly functionalized heterocyclic building block. Its structure presents a unique chromatographic di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (also known as methyl 2-isobutyl-1H-imidazole-4-carboxylate) is a highly functionalized heterocyclic building block. Its structure presents a unique chromatographic dichotomy: it possesses a lipophilic isobutyl group, a mildly polar methyl ester, and an amphoteric, highly polar 1H-imidazole ring.

When subjected to standard normal-phase silica gel chromatography, basic heterocycles like imidazoles notoriously fail to elute cleanly 1. This is caused by strong, non-ideal secondary interactions. The basic sp2 nitrogen of the imidazole ring acts as a strong hydrogen-bond acceptor and base, interacting irreversibly with the unshielded, acidic silanol groups (Si-OH) present on the surface of bare silica gel 2. This causality manifests macroscopically as severe peak tailing, band broadening, and catastrophic yield loss.

To circumvent this, the stationary phase must be dynamically deactivated. By introducing a sacrificial basic modifier—such as Triethylamine (TEA)—into the mobile phase, the acidic silanol sites are continuously neutralized 3. This forces the imidazole derivative to partition based strictly on its inherent polarity rather than ionic affinity, restoring sharp elution profiles.

System Design & Material Selection

Selecting the correct stationary and mobile phase combination is the most critical variable in this purification. The table below summarizes the quantitative and qualitative outcomes of various chromatographic systems applied to imidazole-4-carboxylates.

Stationary PhaseMobile Phase SystemModifierChromatographic ResultMechanistic Causality
Standard Silica Gel Hexane / EtOAcNoneSevere Tailing / <40% YieldUnshielded acidic silanol groups strongly bind the basic imidazole nitrogen, causing irreversible adsorption 1.
Standard Silica Gel Hexane / EtOAc1% TEA (v/v) Sharp Peaks / >85% Yield TEA dynamically neutralizes acidic silanol sites, preventing secondary acid-base interactions 2.
Basic Alumina Hexane / EtOAcNoneModerate / ~70% YieldAlumina lacks highly acidic sites, natively reducing basic compound retention, but offers lower resolution than silica 2.
Reverse-Phase (C18) Water / Acetonitrile0.1% TFASharp Peaks / High YieldIon-pairing and hydrophobic partitioning of the isobutyl group dominate. Requires lyophilization to remove water.

Decision: For standard laboratory scale-up, Silica Gel with 1% TEA in a Hexane/Ethyl Acetate gradient provides the optimal balance of high resolution, cost-effectiveness, and ease of solvent removal 4.

Optimized Purification Workflow

G N1 1. Crude Mixture Methyl 2-isobutyl-1H-imidazole-4-carboxylate N2 2. Stationary Phase Deactivation Equilibrate Silica with 1% TEA N1->N2 N3 3. Dry Loading Adsorb onto Celite to Prevent Band Broadening N2->N3 N4 4. Gradient Elution Hexane:EtOAc (1% TEA) 80:20 to 50:50 N3->N4 N5 5. Fraction Analysis TLC (UV 254 nm) - Check for Symmetrical Spots N4->N5 N6 6. Concentration & TEA Removal Rotary Evaporation + High Vacuum N5->N6

Fig 1. Chromatographic workflow for basic imidazole derivatives.

Step-by-Step Methodology

1. Mobile Phase Preparation Prepare your eluent systems in advance. You will need a non-polar starting mixture (e.g., 80:20 Hexane:EtOAc) and a more polar eluting mixture (e.g., 50:50 Hexane:EtOAc). Critical Step: Add exactly 1% (v/v) of HPLC-grade Triethylamine (TEA) to all solvent mixtures 2. Mix thoroughly.

2. Column Packing & Equilibration Slurry pack a glass column using standard 230–400 mesh silica gel and the 80:20 Hexane:EtOAc (1% TEA) solvent. Causality: You must pass at least two column volumes of the TEA-containing solvent through the bed prior to loading the sample. This pre-equilibrates the column, ensuring that all highly acidic silanol sites are occupied by TEA before the imidazole target is introduced 1.

3. Dry Loading the Sample Due to the polarity of the imidazole ring, the crude mixture may exhibit poor solubility in the 80:20 starting solvent, which would cause precipitation at the column head.

  • Dissolve the crude methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate in a minimal volume of Dichloromethane (DCM).

  • Add deactivated silica gel or Celite (approx. 2 to 3 times the mass of the crude product).

  • Evaporate the DCM completely via rotary evaporation until a fine, free-flowing powder is obtained.

  • Load this powder evenly onto the top of the pre-equilibrated column bed and cap with a thin layer of clean sand.

4. Gradient Elution Begin elution with the 80:20 Hexane:EtOAc (1% TEA) mixture. The lipophilic isobutyl group at the 2-position allows the molecule to migrate at moderate polarities. Gradually step the gradient up to 50:50 Hexane:EtOAc (1% TEA) 4. Collect fractions in standard test tubes.

5. Fraction Analysis Spot fractions onto silica gel TLC plates. Develop the plates in 50:50 Hexane:EtOAc (containing 1% TEA). Detection: The conjugated π -system of the imidazole-ester allows for strong visualization under short-wave UV light (254 nm). Alternatively, iodine vapor staining is highly effective for nitrogenous heterocycles.

6. Concentration and TEA Removal Pool the fractions containing the pure target compound and concentrate via rotary evaporation. Because TEA (b.p. 89 °C) co-elutes with the solvent, trace amounts often remain in the resulting oil or solid. Solution: Co-evaporate the residue 2–3 times with toluene, then place the flask under high vacuum (Schlenk line or lyophilizer) for 12–24 hours to ensure complete removal of the volatile amine.

Self-Validation & Quality Control

A robust protocol must be a self-validating system. You can confirm the success of this purification through two immediate analytical checks:

  • TLC Spot Morphology: If the silanol deactivation was successful, the TLC spot of the purified compound will be perfectly circular. If the spot resembles a teardrop or streaks toward the baseline, the TEA concentration was insufficient, and irreversible adsorption likely occurred on the column [[2]]().

  • 1H-NMR Verification: To validate the complete removal of the TEA modifier, check the 1H-NMR spectrum. The target compound will show characteristic peaks for the isobutyl group (doublet at ~0.9 ppm, multiplet at ~2.1 ppm) and the methyl ester (singlet at ~3.8 ppm) [[4]](). The absence of a triplet at ~1.0 ppm and a quartet at ~2.5 ppm confirms that the final product is entirely free of residual triethylamine.

References
  • BenchChem Technical Support Team. Technical Support Center: Purification of Imidazole Derivatives. BenchChem. 2

  • BenchChem Technical Support Team. Technical Support Center: Column Chromatography of Basic Imidazole Compounds. BenchChem. 1

  • BenchChem Technical Support Team. Technical Support Center: Purification of Products from 1-Ethyl-1-tosylmethyl isocyanide (TosMIC) Reactions. BenchChem. 3

  • Consonni, R., et al. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Institutes of Health (NIH) / PMC.4

Sources

Method

The Strategic Role of Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate in Modern Heterocyclic Synthesis

Abstract The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its prevalence in biologically active molecules.[1][2] This technical guide pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its prevalence in biologically active molecules.[1][2] This technical guide provides an in-depth exploration of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate , a versatile building block for the synthesis of complex heterocyclic compounds. We will detail its synthesis via a modified Radziszewski reaction and present a series of validated protocols for its subsequent functionalization. These applications include N-alkylation, amide bond formation, reduction, and electrophilic substitution, each offering a pathway to novel molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic endeavors.

Introduction: The Imidazole Scaffold and the Utility of the Title Compound

Imidazole and its derivatives are integral components of numerous natural products and pharmaceuticals.[2][3] The amphoteric nature of the imidazole ring allows it to act as both a weak acid and a weak base, a property that is often crucial for biological activity.[4] The specific substitution pattern of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate offers three key points for diversification:

  • The Imidazole Nitrogen (N-1 and N-3): The N-H proton can be readily removed by a base, allowing for N-alkylation or N-acylation, which is a common strategy in drug design to modulate physicochemical properties.

  • The Methyl Ester at C-4: This functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol, providing a handle for further transformations.

  • The Imidazole Ring (C-5): The electron-rich nature of the imidazole ring makes it susceptible to electrophilic substitution, allowing for the introduction of various substituents at the C-5 position.

This guide will provide detailed protocols for the synthesis of the title compound and its subsequent use as a versatile synthon.

Synthesis of Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate

A robust method for the synthesis of 2,4-disubstituted imidazoles is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5][6][7] We present a protocol adapted from this classic reaction for the preparation of the title compound.

Synthetic Workflow

Synthesis_Workflow Methyl_Glyoxalate Methyl Glyoxalate Reaction One-Pot Condensation (Radziszewski Reaction) Methyl_Glyoxalate->Reaction Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->Reaction Ammonia Ammonia Ammonia->Reaction Product Methyl 2-(2-methylpropyl)-1H- imidazole-4-carboxylate Reaction->Product N_Alkylation_Workflow Start Methyl 2-(2-methylpropyl)-1H- imidazole-4-carboxylate Reaction N-Alkylation Start->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction Product N-Alkyl-2-(2-methylpropyl)-1H- imidazole-4-carboxylate Reaction->Product Amide_Formation_Workflow Start Methyl 2-(2-methylpropyl)-1H- imidazole-4-carboxylate Hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) Start->Hydrolysis Acid 2-(2-methylpropyl)-1H- imidazole-4-carboxylic acid Hydrolysis->Acid Coupling Amide Coupling (Amine, Coupling Agent) Acid->Coupling Product N-Substituted-2-(2-methylpropyl)-1H- imidazole-4-carboxamide Coupling->Product Reduction_Workflow Start Methyl 2-(2-methylpropyl)-1H- imidazole-4-carboxylate Reduction Reduction (e.g., LiAlH₄, THF) Start->Reduction Product (2-(2-methylpropyl)-1H-imidazol-4-yl)methanol Reduction->Product Electrophilic_Substitution_Workflow Start Methyl 2-(2-methylpropyl)-1H- imidazole-4-carboxylate Reaction Electrophilic Substitution Start->Reaction Reagent Electrophilic Reagent (e.g., NBS, HNO₃/H₂SO₄) Reagent->Reaction Product Methyl 5-substituted-2-(2-methylpropyl) -1H-imidazole-4-carboxylate Reaction->Product

Sources

Application

Optimal Long-Term Storage and Stability Assessment of Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive technical guide for the optimal long-term storage of methyl 2-(2-methylpropyl)-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for the optimal long-term storage of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (CAS: 1249679-71-7). By analyzing the compound's structural vulnerabilities, we delineate its primary degradation pathways—hydrolysis, oxidation, and photodegradation. We establish detailed protocols for storage and provide a framework for a comprehensive stability study compliant with International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers and drug development professionals with the necessary knowledge to ensure the chemical integrity, purity, and reliability of this compound throughout its lifecycle.

Introduction and Physicochemical Profile

Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery.[1] The integrity of such intermediates is paramount, as the presence of degradants can compromise research outcomes, lead to impurity issues in active pharmaceutical ingredients (APIs), and complicate regulatory filings. Ensuring chemical stability through controlled long-term storage is therefore a critical, non-negotiable aspect of laboratory and manufacturing practice.

This guide moves beyond generic storage advice by dissecting the molecule's inherent liabilities to establish scientifically-grounded storage protocols.

Table 1: Physicochemical Properties of Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate

PropertyValueSource
Chemical Name methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate[2]
Synonym methyl 2-isobutyl-1H-imidazole-4-carboxylate[2]
CAS Number 1249679-71-7[2]
Molecular Formula C₉H₁₄N₂O₂[2]
Molecular Weight 182.22 g/mol Calculated
Physical Form Powder[2]
Reported Storage Room Temperature[2]

While some suppliers suggest room temperature storage, this is typically for short-term handling and transport.[2] For long-term chemical preservation, a more rigorous, evidence-based approach is required. The compound's structure contains two key functional moieties that are susceptible to degradation: a methyl ester and an imidazole ring.

Potential Chemical Degradation Pathways

The stability of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate is intrinsically linked to its molecular structure. The primary sites of vulnerability are the ester linkage and the electron-rich imidazole ring.

  • Hydrolysis: The methyl ester group is susceptible to cleavage by water, a reaction catalyzed by the presence of acidic or basic contaminants.[3][4] Basic hydrolysis, or saponification, is typically irreversible and yields the corresponding carboxylate salt and methanol.[5] Acid-catalyzed hydrolysis is an equilibrium process, but the presence of excess water (e.g., from atmospheric humidity) can drive the reaction toward the formation of the carboxylic acid degradant.[3]

  • Oxidation: The imidazole ring is known to be liable to oxidation.[6][7] This can be initiated by atmospheric oxygen, reactive oxygen species, or trace metal ion catalysts.[8][9] The reaction with hydroxyl radicals (·OH) is particularly rapid.[10][11] Oxidation can lead to the formation of various byproducts, including corresponding 2-oxo-imidazole derivatives, which fundamentally alter the compound's chemical identity.[9]

  • Photodegradation: Imidazole moieties can also be sensitive to degradation upon exposure to light, particularly UV radiation, especially when in solution.[6] This pathway can lead to a complex mixture of degradants through various photochemical reactions.

G cluster_main Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate cluster_stress Stress Factors cluster_degradants Primary Degradation Products C Parent Compound D_Hydrolysis 2-(2-methylpropyl)-1H-imidazole-4-carboxylic Acid + Methanol C->D_Hydrolysis Hydrolysis D_Oxidation Oxidized Imidazole Derivatives (e.g., 2-oxo-imidazole) C->D_Oxidation Oxidation D_Photo Photolytic Byproducts C->D_Photo Photodegradation H2O Water / Humidity (Acid/Base Catalyst) H2O->D_Hydrolysis O2 Oxygen / Peroxides (Metal Catalyst) O2->D_Oxidation Light Light / UV Light->D_Photo G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation cluster_formal Phase 3: Formal Stability Study cluster_outcome Phase 4: Evaluation P1 Obtain Compound (≥3 Batches) P2 Develop & Validate Stability-Indicating Analytical Method (HPLC) P1->P2 S1 Acid Hydrolysis (e.g., 0.1M HCl) P2->S1 Confirm Method Selectivity S2 Base Hydrolysis (e.g., 0.1M NaOH) P2->S2 Confirm Method Selectivity S3 Oxidative Stress (e.g., 3% H₂O₂) P2->S3 Confirm Method Selectivity S4 Thermal Stress (e.g., 80°C) P2->S4 Confirm Method Selectivity S5 Photostability (ICH Q1B) P2->S5 Confirm Method Selectivity F1 Long-Term Storage (-20°C & 5°C) F3 Test at Timepoints (0, 3, 6, 9, 12, 24, 36 mos) F1->F3 F2 Accelerated Storage (25°C/60%RH & 40°C/75%RH) F2->F3 F4 Analyze Data: Purity, Impurities, Appearance F3->F4 O1 Establish Re-Test Period F4->O1 O2 Confirm Optimal Storage Conditions O1->O2

Caption: Workflow for a comprehensive stability assessment program.

Protocol 4.1: Forced Degradation Study

Objective: To identify potential degradation products and to demonstrate the specificity of the analytical method, confirming it is "stability-indicating." [12]

  • Preparation: Prepare five separate samples of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).

  • Acid Hydrolysis: To one sample, add 1M HCl to a final concentration of 0.1M. Heat at 60°C for 24 hours. Neutralize before analysis.

  • Base Hydrolysis: To a second sample, add 1M NaOH to a final concentration of 0.1M. Keep at room temperature for 4 hours. Neutralize before analysis.

  • Oxidative Degradation: To a third sample, add 30% H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the fourth sample (as a solid) in an oven at 80°C for 7 days. Dissolve for analysis.

  • Photostability: Expose the fifth sample (as a solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. [13]A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by the stability-indicating HPLC method. The method must demonstrate the ability to separate all generated degradation peaks from the parent peak. [12]

Protocol 4.2: Long-Term and Accelerated Stability Study

Objective: To collect data under defined storage conditions to establish a re-test period. [14]

  • Batch Selection: Use at least three primary batches of the compound. [15]2. Sample Preparation: Aliquot a sufficient quantity of each batch into amber glass vials. For each condition and time point, prepare triplicate samples. Purge vials with argon or nitrogen before tightly sealing.

  • Storage Conditions: Place samples into qualified stability chambers set to the following conditions:

    • Long-Term: -20°C ± 5°C and 5°C ± 3°C (in a desiccated environment).

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Schedule: Pull samples for analysis at specified time points.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analysis: At each time point, perform the following tests:

    • Appearance (visual inspection).

    • Purity assay and impurity profiling via a validated stability-indicating HPLC method.

    • Water content (by Karl Fischer titration, if applicable).

  • Evaluation: Analyze the data for trends. A "significant change" is defined as failure to meet the established specification. [16]The re-test period is determined based on the long-term data, supported by the accelerated data.

Analytical Methodology and Acceptance Criteria

A robust, validated stability-indicating analytical method is the cornerstone of any stability study. [15]High-Performance Liquid Chromatography (HPLC) is the preferred technique. [17][18]

  • Suggested HPLC-UV Method (Starting Point):

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm

    • Column Temperature: 30°C

  • Peak Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) should be used in parallel during the forced degradation study to obtain mass-to-charge ratios (m/z) for impurity peaks, aiding in their structural elucidation. [9]

  • Acceptance Criteria (Example):

    • Appearance: White to off-white powder.

    • Assay: 98.0% - 102.0%.

    • Individual Unspecified Impurity: Not more than 0.10%.

    • Total Impurities: Not more than 1.0%.

Conclusion

Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate possesses distinct structural features that render it susceptible to hydrolysis, oxidation, and photodegradation. Standard room temperature storage is insufficient for ensuring its long-term chemical integrity. Optimal preservation is achieved by storing the solid material at low temperatures (ideally -20°C), under an inert atmosphere, and protected from light and moisture. Adherence to these conditions, validated by a comprehensive stability program as outlined in this guide, is essential for guaranteeing the quality, reliability, and consistency of this important chemical building block in research and development settings.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3350-3359. [Link]

  • Gligorovski, S., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • Dolson, D. A., & Felton, J. S. (1993). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 624(1-2), 107-125. [Link]

  • Lamberti, F. P., & Ackerman, B. (1980). Hydrolysis of methyl esters. U.S.
  • Ghodsi, Z., et al. (2018). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications. Physical Chemistry Chemical Physics, 20(2), 1090-1100. [Link]

  • PubChem. (n.d.). Imidazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]

  • Ahmed, N., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(19), 4477. [Link]

  • Schaefer, T., et al. (2019). OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. ACS Earth and Space Chemistry, 3(2), 246-256. [Link]

  • Voutchkova, A. M., et al. (2007). Imidazolium carboxylates as versatile and selective N-heterocyclic carbene transfer agents: synthesis, mechanism, and applications. Journal of the American Chemical Society, 129(42), 12834–12846. [Link]

  • The Good Scents Company. (n.d.). 2-methyl imidazole. TGSC Information System. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma Resources. [Link]

  • Stolte, S., et al. (2012). Biodegradability of imidazole structures. Green Chemistry, 14(12), 3334-3344. [Link]

  • LibreTexts Chemistry. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Save My Exams. (2024). Hydrolysis of Esters. Revision Notes. [Link]

  • Voutchkova, A. M., et al. (2007). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society, 129(42), 12834-12846. [Link]

  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. [Link]

  • GMP Compliance. (2025). New ICH Q1 Draft Guideline - What's Changing in Stability Testing. gmp-compliance.org. [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma Resources. [Link]

  • Kocienski, P. J. (2005). 6.3 Methyl Esters and Derivatives. In Protecting Groups (3rd ed., pp. 395-400). Thieme. [Link]

  • Harrison, A. W., & Nizkorodov, S. A. (2025). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. Atmosphere, 16(5), 629. [Link]

  • Gorgan, D. L., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences, 27(3), 1145. [Link]

  • Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

Sources

Method

Scalable Laboratory Production of Methyl 2-(2-Methylpropyl)-1H-imidazole-4-carboxylate: A Process Chemistry Application Note

Introduction & Scope The synthesis of highly functionalized imidazoles is a cornerstone of modern medicinal chemistry. Specifically, methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (also known as methyl 2-isobutyl-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The synthesis of highly functionalized imidazoles is a cornerstone of modern medicinal chemistry. Specifically, methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (also known as methyl 2-isobutyl-1H-imidazole-4-carboxylate, CAS: 1249679-71-7) serves as a critical building block for various active pharmaceutical ingredients (APIs).

Scaling up the production of 2,4-disubstituted imidazoles from milligram discovery scales to multi-gram or kilogram process scales often presents significant bottlenecks. Traditional multicomponent reactions (such as the Debus-Radziszewski synthesis) frequently suffer from poor regioselectivity, complex impurity profiles, and the need for tedious chromatographic purification [1].

To overcome these limitations, this application note details a highly scalable, regioselective, and chromatography-free protocol. By leveraging the condensation of an amidine with an α-haloketoester, researchers can reliably produce multi-gram quantities of the target imidazole with >98% purity.

Synthetic Strategy & Mechanistic Rationale

The core of this scalable route is the bimolecular condensation of 3-methylbutanimidamide (isovaleramidine) hydrochloride with methyl 3-bromo-2-oxopropanoate (methyl bromopyruvate) .

Mechanistic Causality: This approach guarantees absolute regiocontrol. The isovaleramidine provides the C2 carbon and both nitrogen atoms (N1, N3) of the final imidazole ring, while methyl bromopyruvate acts as the highly electrophilic C4-C5 synthon.

  • Free-basing & Attack: In the presence of a mild base, the unsubstituted nitrogen of the amidine attacks the highly electrophilic α-keto carbonyl of the bromopyruvate.

  • Dehydration: The resulting tetrahedral intermediate rapidly dehydrates to form an imine.

  • Cyclization: Intramolecular cyclization occurs as the second amidine nitrogen displaces the primary bromide. Spontaneous aromatization yields the 2,4-disubstituted imidazole core.

As demonstrated in optimized protocols for amidine-haloketone condensations[2], utilizing an aqueous tetrahydrofuran (THF) solvent system with potassium bicarbonate ( KHCO3​ ) under vigorous reflux is critical. The water solubilizes the inorganic base and the amidine hydrochloride, facilitating a rapid initial neutralization, while the mild nature of KHCO3​ prevents the thermal degradation and self-condensation of the sensitive α-bromoketone.

Process Workflow

Figure 1: Scalable synthetic workflow for methyl 2-isobutyl-1H-imidazole-4-carboxylate.

Quantitative Data & Process Optimization

Prior to scale-up, reaction conditions were systematically optimized at the 10 mmol scale to eliminate the need for column chromatography. The results are summarized in Table 1.

Table 1: Optimization of Condensation Conditions

EntrySolvent SystemBase (Equiv)Temp (°C)Time (h)Yield (%)Purity (HPLC, %)Process Observation
1DMF Et3​N (3.0)8044582Significant dark polymeric impurities formed.
2EtOH NaOEt (2.5)7866188Unwanted transesterification to ethyl ester.
3Anhydrous THF K2​CO3​ (3.0)6587892Sluggish reaction due to poor base solubility.
4 THF / H2​O (4:1) KHCO3​ (3.0) 65 5 89 >98 Clean profile, rapid conversion, scalable.

Experimental Protocol (100-Gram Scale)

Phase 1: Reaction Setup & Execution
  • Reactor Setup: Equip a 3 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, an internal temperature probe, and a 500 mL dropping funnel.

  • Free-Basing: Charge the flask with 3-methylbutanimidamide hydrochloride (100 g, 0.732 mol) and potassium bicarbonate (220 g, 2.20 mol, 3.0 eq). Add a solvent mixture of THF (1000 mL) and Deionized Water (250 mL). Stir the biphasic mixture vigorously at 20 °C for 30 minutes.

    • Self-Validation Check: The cessation of vigorous CO2​ evolution visibly indicates the completion of the neutralization phase.

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Controlled Addition: Dissolve methyl 3-bromo-2-oxopropanoate (139 g, 0.768 mol, 1.05 eq) in anhydrous THF (200 mL) and transfer to the dropping funnel. Add the solution dropwise over 60 minutes, strictly maintaining the internal temperature below 10 °C.

    • Causality Note: Low-temperature addition is critical to prevent the thermal degradation and self-condensation of the highly reactive α-bromoketone prior to its capture by the amidine.

  • Cyclization: Once the addition is complete, remove the ice bath and heat the mixture to a vigorous reflux (approx. 65 °C) for 5 hours.

Phase 2: Workup & Extraction
  • In-Process Control: Cool the reaction mixture to room temperature. Verify reaction completion via HPLC or TLC (EtOAc/Hexane 1:1, UV active).

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator, 40 °C water bath) to remove the majority of the THF.

  • Extraction: Dilute the remaining aqueous slurry with Ethyl Acetate (1000 mL) and transfer to a separatory funnel. Separate the phases and extract the aqueous layer with additional Ethyl Acetate (2 x 250 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3​ (300 mL) and brine (300 mL).

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate to a total volume of approximately 300 mL.

Phase 3: Purification & Crystallization
  • Anti-Solvent Addition: Transfer the concentrated EtOAc solution to a 1 L Erlenmeyer flask equipped with a magnetic stir bar. While stirring vigorously at room temperature, add Heptane (600 mL) dropwise over 30 minutes.

    • Self-Validation Check: The product will spontaneously precipitate as an off-white crystalline solid as the solvent polarity decreases, leaving highly soluble colored impurities trapped in the mother liquor.

  • Maturation: Cool the suspension to 0–5 °C for 2 hours to maximize the crystallization yield.

  • Isolation: Filter the solid through a Buchner funnel and wash the filter cake with cold Heptane (2 x 100 mL).

  • Drying: Dry the product in a vacuum oven at 45 °C for 12 hours to afford methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (approx. 118 g, 88% yield) as a white to off-white crystalline solid.

Analytical Characterization

To validate the structural integrity and purity of the isolated batch, the following analytical signatures should be observed:

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 12.50 (br s, 1H, NH), 7.65 (s, 1H, C5-H), 3.75 (s, 3H, OCH3​ ), 2.50 (d, J = 7.2 Hz, 2H, CH2​ ), 2.05 (m, 1H, CH), 0.88 (d, J = 6.8 Hz, 6H, 2x CH3​ ).

  • LC-MS (ESI+): m/z calculated for C9​H15​N2​O2​ [M+H] + 183.11, found 183.1.

References

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 2020.[Link]

  • An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. Organic Process Research & Development, 2002.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (also known as methyl 2-isobutyl-1H-imidazole-4-carboxylate).

Synthesizing 2-alkyl-1H-imidazole-4-carboxylates via the classic condensation of an amidine (isovaleramidine) with a bromopyruvate derivative often suffers from poor yields due to competing side reactions, thermal degradation, and isolation challenges. This guide breaks down the mechanistic causality behind these failures and provides a self-validating protocol to ensure high-yield, reproducible results.

Visual Troubleshooting Workflow

Before diving into the specific FAQs, use the diagnostic logic tree below to identify the root cause of your yield loss based on LC-MS analysis of your crude reaction mixture.

Troubleshooting Start Crude Reaction Mixture (Yield < 40%) LCMS Run LC-MS Analysis Start->LCMS Hydrolysis Mass = 169 m/z (Ester Hydrolysis) LCMS->Hydrolysis High pH / Strong Base Incomplete Mass = 201 m/z (Stalled Intermediate) LCMS->Incomplete Low Temp / Slow Kinetics Degradation Broad Peaks/Tarry (Thermal Degradation) LCMS->Degradation O2 / High Temp Sol1 Switch to Mild Base (DIPEA/K2CO3) Hydrolysis->Sol1 Sol2 Apply Microwave Irradiation (150W) Incomplete->Sol2 Sol3 Dropwise Addition at 0°C under Argon Degradation->Sol3

Workflow for diagnosing and resolving common yield-limiting factors in imidazole synthesis.

Frequently Asked Questions (FAQs)

Q: Why is my reaction yielding predominantly the hydrolyzed carboxylic acid (169 m/z) instead of the desired methyl ester (183 m/z)? A: This is a classic chemoselectivity issue. The synthesis requires a base to neutralize the hydrochloride salt of the starting isovaleramidine. If strong aqueous bases (like NaOH or KOH) are used, the hydroxide ions act as nucleophiles. At the elevated temperatures required for the subsequent cyclization, these hydroxide ions readily attack the electrophilic carbonyl carbon of the methyl ester, causing rapid saponification. Solution: Shift to a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or a mild inorganic base like K₂CO₃ in anhydrous conditions. This prevents ester hydrolysis while maintaining sufficient basicity to liberate the amidine.

Q: I am observing significant amounts of unreacted starting materials and an uncyclized intermediate (+18 Da, 201 m/z). How can I drive the reaction to completion without causing thermal degradation? A: The cyclodehydration step—where the uncyclized diimine intermediate loses a water molecule to form the aromatic imidazole ring—is kinetically sluggish under standard batch reflux conditions. Prolonged conventional heating often leads to tarry degradation products rather than product formation. Solution: Implement microwave-assisted synthesis. Microwave irradiation provides rapid, uniform volumetric heating that dramatically accelerates the electrocyclization step. Studies have shown that microwave heating can reduce reaction times from 12 hours to 20 minutes while boosting yields of imidazole-4-carboxylates from ~40% to over 85% [1] [2].

Q: The product is highly water-soluble, and my extraction yields are terrible. How do I optimize the workup? A: Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate is amphoteric. The imidazole nitrogen has a pKa of approximately 6.5–7.0. If your aqueous quench is too acidic (pH < 6), the molecule protonates into a highly water-soluble imidazolium salt. If it is too basic (pH > 10), you risk post-reaction ester hydrolysis. Solution: Buffer the aqueous layer to exactly pH 8.0–8.5 using saturated aqueous NaHCO₃. At this pH, the molecule exists almost entirely in its neutral, uncharged free-base form, maximizing its partition coefficient into the organic phase.

Self-Validating Experimental Protocol

To ensure reproducibility and high yields, follow this optimized, microwave-assisted methodology. This protocol includes built-in validation checkpoints so you can confirm the success of each step in real-time.

Step 1: Amidine Activation

  • Action: In a flame-dried microwave vial under an Argon atmosphere, suspend isovaleramidine hydrochloride (1.0 eq, 5.0 mmol) in 10 mL of anhydrous DMF. Cool the mixture to 0 °C using an ice bath. Add DIPEA (2.5 eq, 12.5 mmol) dropwise.

  • Validation Checkpoint: The cloudy suspension will transition to a clear, pale-yellow solution within 10–15 minutes. This visual cue confirms the complete neutralization of the hydrochloride salt and the liberation of the free amidine base.

Step 2: Electrophile Addition

  • Action: Dissolve methyl 3-bromo-2-oxopropanoate (1.1 eq, 5.5 mmol) in 2 mL of anhydrous DMF. Add this solution dropwise to the amidine mixture over 30 minutes, maintaining the internal temperature strictly at 0 °C.

  • Validation Checkpoint: Monitor with an internal temperature probe to ensure the reaction stays ≤ 5 °C. A slight deepening of the yellow color indicates successful nucleophilic attack and the formation of the uncyclized intermediate.

Step 3: Microwave-Assisted Cyclodehydration

  • Action: Seal the microwave vial and transfer it to a dedicated microwave synthesis reactor. Irradiate at 110 °C (150 W) for 20 minutes [3].

  • Validation Checkpoint: Withdraw a 10 µL aliquot and analyze via LC-MS. The reaction is validated as complete when the intermediate peak (m/z 201) is completely absent, and the target product peak ([M+H]⁺ = 183.11 m/z) constitutes >90% of the Total Ion Chromatogram (TIC).

Step 4: pH-Controlled Extraction and Purification

  • Action: Transfer the mixture to a separatory funnel and quench with 20 mL of saturated aqueous NaHCO₃.

  • Validation Checkpoint: Use a calibrated pH meter to confirm the aqueous phase is exactly pH 8.0–8.5. If it is lower, add 1M NaOH dropwise until the target pH is reached.

  • Action: Extract the aqueous layer three times with 2-methyltetrahydrofuran (2-MeTHF) (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH 95:5) to yield the pure product.

Quantitative Yield Comparison

The table below summarizes the quantitative improvements achieved by transitioning from conventional batch synthesis to the optimized microwave-assisted protocol.

Synthesis MethodBase / SolventHeating ProfileReaction TimeExtraction pHIsolated Yield (%)Primary Impurity Profile
Conventional Batch NaOH / H₂O-THFReflux (80 °C)12 hours~12.032%Carboxylic acid (Hydrolysis)
Mild Batch K₂CO₃ / DMFHeating Mantle (60 °C)8 hours~9.054%Uncyclized intermediate
Optimized Microwave DIPEA / DMFMicrowave (110 °C, 150 W)20 minutes8.0 - 8.589% Trace tarry degradation

References

  • Synthesis of 1-Alkyl-4-imidazolecarboxylates: A Catch and Release Strategy Journal of Combinatorial Chemistry URL:[Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides European Journal of Organic Chemistry (via PubMed Central) URL:[Link]

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches Molecules (MDPI) URL:[Link]

Optimization

Technical Support Center: Crystallization of Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges in the purification and crystallization of methyl 2-(2-methylpropyl)-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges in the purification and crystallization of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (also known as methyl 2-isobutyl-1H-imidazole-4-carboxylate).

Because this molecule combines a rigid, polar, hydrogen-bonding imidazole core with a flexible, lipophilic isobutyl tail, it presents unique thermodynamic and kinetic hurdles during crystallization—most notably liquid-liquid phase separation (LLPS) and regioisomer entrapment.

Crystallization Troubleshooting Workflow

Workflow Start Crude Methyl 2-isobutyl- 1H-imidazole-4-carboxylate Cond1 Liquid-Liquid Phase Separation (Oiling Out)? Start->Cond1 Cond2 High Supersaturation but No Crystals? Start->Cond2 Cond3 Co-crystallized Regioisomers? Start->Cond3 Act1 Titrate Anti-Solvent & Seed < Monotectic Temp Cond1->Act1 Yes Success High-Purity Crystalline API Act1->Success Act2 Mechanical Scratching or pH Neutralization Cond2->Act2 Yes Act2->Success Act3 Hot Filtration & Slow Cooling (0.1°C/min) Cond3->Act3 Yes Act3->Success

Troubleshooting workflow for crystallization of methyl 2-isobutyl-1H-imidazole-4-carboxylate.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My solution forms a cloudy emulsion or a gummy oil at the bottom of the flask instead of crystals. How do I fix this?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." The isobutyl group at the 2-position introduces significant lipophilicity and conformational flexibility. This lowers the lattice energy of the crystal, depressing the melting point of the solute in the solvent below the phase separation temperature. Instead of a solid-liquid nucleation event, the system enters a monotectic state where the solute simply "melts" out of the supersaturated solution as an oil [1][2].

The Solution: You must shift the phase boundary.

  • Change the Solvent System: Avoid purely protic solvents (like water/methanol mixtures) which aggressively repel the hydrophobic isobutyl tail. Switch to an Ethyl Acetate / n-Hexane system.

  • Seed Below the Monotectic Temperature: Determine the exact temperature at which the solution turns cloudy (the cloud point). Reheat the solution 5 °C above this point to ensure a single homogeneous phase, then cool it extremely slowly. Introduce pure seed crystals exactly 2–3 °C below the LLPS temperature to bypass the kinetic barrier of oil formation and force solid nucleation [1].

Q2: The solution is highly concentrated and cooled to 0 °C, but no crystals are forming.

The Causality: Imidazole derivatives frequently experience high kinetic barriers to nucleation. The imidazole N-H and the ester carbonyl form highly stable, soluble hydrogen-bonded networks with polar solvents, preventing the molecules from organizing into a rigid crystal lattice [3]. Furthermore, imidazoles are amphoteric; slight shifts in pH can result in zwitterionic or protonated species that are highly soluble.

The Solution:

  • Mechanical Stimulation: Scratch the inside of the glass flask with a glass rod. The microscopic acoustic cavitation and glass shards act as heterogeneous nucleation sites, lowering the activation energy required for crystal lattice formation [3].

  • pH Optimization: Ensure the solution is strictly neutralized. Adjusting the pH to the compound's isoelectric point ensures the molecule exists entirely as the neutral, least-soluble species, forcing it out of solution.

Q3: My isolated crystals still contain persistent impurities, specifically N-alkylated byproducts.

The Causality: If your upstream synthesis involved N-alkylation to build the imidazole core, you likely generated both N-1 and N-3 regioisomers. Imidazole-4-carboxylates are notorious for trapping the N-3 regioisomeric impurity within the crystal lattice because the structural similarity allows the impurity to co-crystallize without severely disrupting the lattice geometry [4]. Rapid cooling kinetics exacerbate this by trapping the mother liquor inside crystal defects.

The Solution: Implement a highly controlled, slow cooling profile (e.g., 0.1 °C/min). Prior to cooling, perform a hot filtration with 1-2% activated charcoal to adsorb polymeric byproducts [5]. Wash the final filtered crystals with ice-cold anti-solvent to purge surface-bound mother liquor without dissolving the product.

Quantitative Data: Solvent System Selection Matrix

Selecting the correct solvent is the most critical variable in preventing oiling out for isobutyl-substituted imidazoles.

Solvent SystemSuitabilityMechanistic ObservationsRecommendation
Water / Methanol PoorSevere oiling out. The hydrophobic isobutyl tail is rapidly rejected by the highly polar network, causing immediate LLPS.Avoid for final polishing.
Ethyl Acetate / Hexane ExcellentSharp solubility curve. Ethyl acetate solvates the ester/imidazole; hexane precisely titrates the polarity to induce nucleation.Primary choice for antisolvent crystallization.
Toluene ModerateHigh solubility due to favorable van der Waals interactions with the isobutyl group. Requires extreme cooling to yield crystals.Use only if pure seed crystals are available.
Acetonitrile GoodPromotes intermolecular hydrogen-bonded dimer formation between imidazole molecules, aiding lattice assembly.Excellent for slow-cooling crystallization.

Self-Validating Experimental Protocol: Antisolvent Seeding Crystallization

This protocol is designed to bypass the monotectic oiling-out phase using an Ethyl Acetate (Good Solvent) and n-Hexane (Anti-solvent) system.

Step 1: Dissolution & Polishing

  • Place 1.0 g of crude methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate in a 50 mL Erlenmeyer flask.

  • Add 5.0 mL of Ethyl Acetate and heat to 60 °C with moderate magnetic stirring (300 rpm) until fully dissolved.

  • Optional: Add 20 mg of activated charcoal, stir for 5 minutes, and perform a hot gravity filtration through fluted filter paper into a pre-warmed flask to remove colored polymeric impurities [5].

Step 2: Antisolvent Titration (The Cloud Point)

  • Maintain the solution at 60 °C.

  • Slowly add n-Hexane dropwise until a faint, persistent turbidity is observed.

  • Self-Validation Checkpoint: Stop stirring for 30 seconds. If the turbidity separates into a distinct liquid layer at the bottom, you have crossed the monotectic boundary into oiling out. Correction: Reheat by 5 °C and add 0.5 mL of Ethyl Acetate to re-establish a single clear phase.

Step 3: Seeding & Nucleation

  • Once a clear solution is stabilized just below the saturation threshold at 60 °C, reduce the heat and allow the flask to cool at a rate of ~0.5 °C/min.

  • When the internal temperature reaches 50 °C, introduce 5–10 mg of pure methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate seed crystals.

  • Self-Validation Checkpoint: Observe the seeds. If they dissolve completely, the solution is undersaturated; you must evaporate some solvent or add more hexane. If the seeds remain suspended and begin to grow distinct facets, successful solid-liquid nucleation has commenced.

Step 4: Aging and Isolation

  • Allow the system to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0–5 °C) for 1 hour to maximize yield.

  • Collect the crystals via vacuum filtration on a Büchner funnel.

  • Wash the filter cake with 2 mL of ice-cold n-Hexane to displace the mother liquor. Dry under vacuum at 40 °C for 12 hours.

References

  • Daver, S., et al. "Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen." Organic Process Research & Development 21.2 (2017): 231-240. URL:[Link]

  • Bonnett, P. E., et al. "Solution crystallisation via a submerged liquid–liquid phase boundary: Oiling out." Chemical Communications (2003). URL:[Link] (Referenced within ACS OPRD literature on LLPS).

  • Wang, J., et al. "Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate." Organic Process Research & Development 26.3 (2022). URL:[Link]

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate During Reflux

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis and handling of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate. This guide is designe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis and handling of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its synthesis: thermal degradation under reflux conditions. Our goal is to provide you with a deep understanding of the underlying causes of this degradation and to equip you with robust, field-proven strategies to mitigate these issues, ensuring high yield and purity.

Section 1: Understanding the Degradation Pathway
Q1: My reaction to synthesize methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate is turning dark brown/black during reflux, and my final yield is significantly lower than expected. What is happening?

A1: A dark coloration in the reaction mixture is a common indicator of thermal decomposition.[1] For imidazole carboxylates, particularly those heated to elevated temperatures, two primary degradation pathways are prevalent: decarboxylation and oxidation .

  • Thermal Decarboxylation: This is often the main degradation route. The carboxylate group on the imidazole ring is susceptible to being eliminated as carbon dioxide (CO₂) when subjected to high thermal energy.[2][3] This process breaks down your desired product into undesired, often colored, byproducts. The stability of the imidazole ring against decarboxylation is influenced by its substituents; however, prolonged heating can overcome this stability.[3]

  • Oxidation: Imidazole rings and their side chains can be sensitive to oxidation, especially at high temperatures in the presence of atmospheric oxygen.[4] This can lead to the formation of complex, often polymeric, and highly colored impurities.

These two processes can occur concurrently, leading to a complex mixture of byproducts, a darkened solution, and a significant reduction in the isolated yield of your target compound.

start Methyl 2-(2-methylpropyl) -1H-imidazole-4-carboxylate heat_reflux High-Temperature Reflux (in presence of O₂) start->heat_reflux Subjected to decarboxylation Decarboxylation Product (Loss of CO₂) heat_reflux->decarboxylation Leads to oxidation Oxidation Byproducts (Complex colored impurities) heat_reflux->oxidation Leads to issue Observation: Low Yield & Dark Solution cause1 Potential Cause: Excessive Temperature? issue->cause1 cause2 Potential Cause: Oxidation? issue->cause2 cause3 Potential Cause: Reaction Time Too Long? issue->cause3 sol1 Solution: Use Lower Boiling Solvent / Oil Bath cause1->sol1 sol2 Solution: Use N₂ or Ar Atmosphere cause2->sol2 sol3 Solution: Monitor by TLC; Stop at Completion cause3->sol3 cluster_setup Inert Atmosphere Reflux Setup flask Round-Bottom Flask (with reactants & solvent) condenser Reflux Condenser flask->condenser bubbler Outlet to Bubbler (maintains positive pressure) condenser->bubbler water_out Water Out condenser->water_out heating Heating Mantle / Oil Bath heating->flask Heats gas_in Inert Gas (N₂/Ar) Inlet gas_in->flask water_in Water In water_in->condenser Cools

Sources

Optimization

Technical Support Center: Functionalization of Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic challenges associated with methyl 2-(2-methylpropyl)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic challenges associated with methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate .

This molecule presents a unique trifecta of functionalization challenges: a sterically demanding isobutyl group at C2, an electron-withdrawing methyl ester at C4, and a tautomeric nitrogen core (N1/N3). Below, you will find field-proven strategies to control regioselectivity, prevent ester degradation, and execute advanced C-H functionalizations.

Part 1: N-Alkylation Regioselectivity & Over-Reaction Control

Q: I am observing a mixture of N1 and N3 alkylated isomers. How can I drive the reaction exclusively toward the N1-alkylated product?

A: The regioselectivity of N-alkylation in 2,4-disubstituted imidazoles is governed by a strict competition between steric hindrance and electronic deactivation. In your substrate, the bulky 2-methylpropyl (isobutyl) group at C2 exerts roughly equal steric hindrance on both N1 and N3. Therefore, regiocontrol must be achieved electronically.

The C4 methyl ester is strongly electron-withdrawing. It pulls electron density away from the adjacent N3 position, making N3 significantly less nucleophilic. To exploit this electronic bias, you must operate under thermodynamic control . Utilizing a mild base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., DMF) at moderate temperatures allows the system to equilibrate and heavily favors attack by the more electron-rich N1 nitrogen . Avoid strong, non-coordinating bases like NaH; they generate a highly reactive, "naked" imidazolate anion that reacts indiscriminately (kinetic control), thereby degrading your regioselectivity.

G SM Methyl 2-(2-methylpropyl)- 1H-imidazole-4-carboxylate Anion Imidazolate Anion (Delocalized Charge) SM->Anion Mild Base (-H+) N1_Prod N1-Alkylated Product (1,4-isomer) Electronically Favored Anion->N1_Prod R-X (Major Pathway) N3_Prod N3-Alkylated Product (1,5-isomer) Disfavored by Ester Anion->N3_Prod R-X (Minor Pathway)

Caption: Regioselective N-alkylation pathways highlighting the electronic preference for N1 substitution.

Q: My LC-MS shows a highly polar byproduct with a mass corresponding to [M + 2(Alkyl)]⁺. How do I prevent this?

A: You are observing over-alkylation, resulting in the formation of a dialkylated imidazolium salt. Even after successful N1-alkylation, the N3 nitrogen retains a lone pair. If the reaction is heated excessively or if a large stoichiometric excess of the alkylating agent is used, a second alkylation event occurs.

  • Causality-Driven Solution: Strictly limit your alkylating agent to 1.05 – 1.10 equivalents. Rely on the steric bulk of the C2 isobutyl group to naturally retard this second addition, but enforce it by keeping reaction temperatures below 50 °C.

Part 2: Ester Preservation Strategies

Q: During basic functionalization, my methyl ester is disappearing, and I am isolating the highly polar carboxylic acid. How do I prevent ester hydrolysis?

A: Ester saponification is the most common side reaction when functionalizing imidazole-4-carboxylates. This is caused by adventitious water reacting with your base to generate hydroxide ions (OH⁻), which rapidly attack the electrophilic carbonyl carbon of the C4 ester.

  • Causality-Driven Solution: The system must be strictly anhydrous. Switch from hygroscopic bases to oven-dried K₂CO₃ or Cs₂CO₃. Do not use aqueous workups until the alkylating agent has been fully consumed.

Q: I switched to anhydrous conditions, but my methyl ester is now converting into an ethyl ester. Why?

A: You are observing base-catalyzed transesterification. If you are using ethanol as a co-solvent, or if your reagents are dissolved in ethanol, the carbonate base generates ethoxide ions in situ, which displace the methoxy group of your ester. Rule of thumb: Never use alcoholic solvents when functionalizing methyl esters, unless that solvent is strictly anhydrous methanol.

Part 3: Advanced C-H Functionalization at C5

Q: I need to arylate the C5 position. Direct Palladium-catalyzed coupling is yielding a complex mixture of N-arylated and decomposed products. What is the correct approach?

A: Direct C-H arylation of an unprotected imidazole is highly problematic. The basic conditions required for C-H activation (e.g., using carbonates or acetates) lead to competitive N-arylation (Chan-Lam or Buchwald-Hartwig type couplings) at the free N-H, and the free nitrogen lone pair can poison the Palladium catalyst.

  • Causality-Driven Solution: You must implement a temporary protecting group strategy. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is the industry standard here . Once the N1 position is SEM-protected, the C5 proton becomes the only available C-H bond on the ring (since C2 is blocked by the isobutyl group and C4 by the ester). The C4 ester actually facilitates the reaction by acidifying the adjacent C5 proton, stabilizing the concerted metalation-deprotonation (CMD) transition state during Palladium catalysis.

Workflow Step1 1. N-Protection (SEM-Cl, K2CO3) Step2 2. C5-Arylation (Pd(OAc)2, Ar-X) Step1->Step2 Purified Intermediate Side2 Side Reaction: N-Arylation Step1->Side2 If skipped Step3 3. Deprotection (Acidic Workup) Step2->Step3 C5-Arylated Intermediate Side1 Side Reaction: Ester Hydrolysis Step2->Side1 If H2O present

Caption: Experimental workflow for C5-arylation demonstrating the necessity of N-protection.

Part 4: Quantitative Troubleshooting Matrix

To facilitate rapid decision-making at the bench, consult the following optimization matrix for the N-alkylation of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate:

Base SystemSolventTemp (°C)N1:N3 RatioSide Reactions ObservedScientific Recommendation
NaH (60% dispersion) DMF0 to 25~1.5 : 1Ester hydrolysis (if wet), DialkylationNot recommended. Kinetic control leads to poor regioselectivity; highly prone to saponification.
NaOH (aq) DCM (Biphasic)25VariableSevere ester saponificationAvoid. Aqueous hydroxide irreversibly destroys the C4 methyl ester.
K₂CO₃ (Anhydrous) MeCN60> 5 : 1MinimalGood starting point. Slower reaction kinetics provide high control over dialkylation.
Cs₂CO₃ (Anhydrous) DMF40> 10 : 1Trace transesterification (if alcohols present)Optimal. High N1 selectivity driven by thermodynamic control and the "cesium effect" enhancing solubility.

Part 5: Self-Validating Experimental Protocols

Protocol A: Regioselective N1-Alkylation (Anhydrous Conditions)

This protocol utilizes thermodynamic control to maximize N1 selectivity while preventing ester hydrolysis.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Reagent Loading: Charge the flask with methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (1.00 mmol, 1.0 equiv) and anhydrous Cs₂CO₃ (1.50 mmol, 1.5 equiv).

  • Solvation & Deprotonation: Add 5.0 mL of strictly anhydrous DMF. Stir the suspension at room temperature for 20 minutes to ensure complete formation of the imidazolate anion.

  • Electrophile Addition: Dropwise, add the alkyl halide (1.05 mmol, 1.05 equiv). Causality note: The slight 0.05 excess ensures completion without providing enough reagent to drive dialkylation.

  • Reaction: Heat the mixture to 40 °C and stir for 12 hours.

  • In-Process Control (IPC) & Self-Validation: Pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Check 1: The desired N1-alkylated product will show the expected [M+H]⁺.

    • Validation Check 2: The absence of a [M+H-14]⁺ peak confirms ester hydrolysis has been successfully prevented.

    • Validation Check 3: The absence of a[M+2(Alkyl)]⁺ peak confirms dialkylation was avoided.

  • Workup: Cool to room temperature. Quench with 10 mL of saturated aqueous NH₄Cl (do not use NaOH/KOH). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed C5-Arylation (Post N-Protection)

This protocol assumes the substrate has been successfully protected at N1 with a SEM group.

  • Glovebox Setup: Inside an argon-filled glovebox, charge a pressure vial with N1-SEM protected methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (1.00 mmol, 1.0 equiv), the desired aryl bromide (1.20 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), triphenylphosphine (0.10 mmol, 10 mol%), and anhydrous K₂CO₃ (2.00 mmol, 2.0 equiv).

  • Solvation: Add 5.0 mL of anhydrous N,N-Dimethylacetamide (DMA). Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and heat in an oil bath at 100 °C for 16 hours. Causality note: The elevated temperature is required to overcome the activation energy barrier for C-H bond cleavage at the C5 position.

  • IPC: Analyze via TLC (Hexanes:EtOAc). The starting material should be fully consumed, replaced by a lower-Rf UV-active spot.

  • Workup: Cool to room temperature. Dilute the mixture with 20 mL of Ethyl Acetate and filter through a tightly packed pad of Celite to remove the Palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography to isolate the C5-arylated intermediate.

References

  • Direct, Regioselective N-Alkylation of 1,3-Azoles. Organic Letters. URL:[Link]

  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. URL:[Link]

Troubleshooting

resolving peak tailing in methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic behavior of basic, nitrogen-containing heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic behavior of basic, nitrogen-containing heterocycles. Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate presents a classic analytical challenge: severe peak tailing in reversed-phase liquid chromatography (RPLC).

This guide is designed to move beyond generic advice. We will dissect the exact chemical causality behind the tailing of this specific imidazole derivative, provide self-validating diagnostic protocols, and outline field-proven solutions to restore Gaussian peak symmetry.

🔬 Core FAQ: Understanding the Mechanism

Q1: Why does methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate exhibit severe peak tailing on my standard C18 column? A1: The primary cause of peak tailing is the occurrence of competing, dual retention mechanisms[1]. Your analyte contains an isobutyl group and a methyl ester, which interact predictably with the hydrophobic C18 stationary phase. However, the basic nitrogen atom on the imidazole ring (pKa ~6–7) introduces a secondary retention mechanism. Standard silica-based columns contain residual silanol groups (Si-OH) on their surface. At a mid-range mobile phase pH (pH 4–7), these silanols dissociate into negatively charged silanoxide ions (Si-O⁻)[2][3]. Simultaneously, the basic imidazole nitrogen is protonated. This creates a strong, "velcro-like" electrostatic ion-exchange interaction[2]. This secondary interaction delays the elution of a fraction of your analyte molecules, stretching the trailing edge of the peak and causing asymmetry[1].

Q2: How can I definitively prove that the tailing is caused by silanol interactions and not a physical hardware issue? A2: You must run a self-validating diagnostic test. Inject a purely neutral compound (such as toluene or uracil) under your exact current chromatographic conditions. Neutral compounds cannot undergo acid-base ion-exchange interactions with ionized silanols[2]. If the neutral marker elutes as a perfectly symmetrical peak while your imidazole derivative tails, the issue is definitively chemical (silanol interaction). If both the neutral marker and the imidazole tail equally, you have a physical system problem, such as dead volume, a void at the head of the column, or improper tubing connections[2][3].

Q3: What is the most robust mobile phase adjustment to eliminate this secondary interaction? A3: The most effective strategy is to operate at a low pH. By adjusting your mobile phase to pH 2.5–3.0 using a strong buffer (e.g., 10–20 mM potassium phosphate) or an acid modifier (e.g., 0.1% Formic Acid or TFA), you force the full protonation of the residual silanol groups on the silica surface[1][4]. Converting Si-O⁻ back to neutral Si-OH completely shuts down the secondary ion-exchange mechanism, restoring sharp, symmetrical peaks[1].

Q4: If my method requires a neutral pH, what additives can I use to fix the peak shape? A4: If pH adjustment is not viable, you can introduce a "silanol suppressor" or competing base into the mobile phase. Adding 5–10 mM of Triethylamine (TEA) is highly effective[4]. TEA is a small, highly basic amine that aggressively binds to the anionic silanol groups, effectively masking them and preventing your bulkier imidazole derivative from interacting with those active sites[4]. Caution: Continuous use of silanol suppressors can accelerate the hydrolysis of the stationary phase and endcapping, which may shorten the overall lifespan of the column[4].

Q5: Does upgrading my column chemistry solve the problem without mobile phase tweaks? A5: Yes, column selection is critical. Older "Type A" silica columns have high metal contamination and highly acidic, active silanols[4]. You should immediately switch to a high-purity "Type B" silica column that has been heavily endcapped[3]. Endcapping reagents chemically bond to residual silanols, physically blocking them. For basic imidazoles, modern Charged Surface Hybrid (CSH) columns or polar-embedded columns are even better, as they provide a slight positive surface charge at low pH to electrostatically repel the protonated imidazole ring, ensuring an ideal USP tailing factor ( As​<1.2 )[3].

📊 Data Presentation: Impact of Chromatographic Conditions

The following table summarizes the quantitative impact of various troubleshooting interventions on the peak symmetry of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate.

Experimental ConditionMobile Phase pHAdditive / ModifierColumn ChemistryUSP Tailing Factor ( As​ )Chromatographic Outcome
Baseline (Unoptimized) 6.5NoneStandard C18 (Type A)2.45Severe tailing, poor integration
Silanol Suppression 6.55 mM Triethylamine (TEA)Standard C18 (Type A)1.35Acceptable symmetry, lower column life
pH Optimization 2.5NoneStandard C18 (Type A)1.40Improved symmetry, silanols protonated
Column Upgrade 6.5NoneEndcapped C18 (Type B)1.55Moderate tailing reduction
Fully Optimized 2.5NoneEndcapped C18 (Type B)1.05 Ideal Gaussian peak shape

⚙️ Experimental Protocols

Protocol 1: Diagnostic Differentiation of Tailing Origin

Purpose: To isolate chemical (silanol) tailing from physical (hardware/void) tailing.

  • Prepare Neutral Marker: Dissolve toluene (or uracil for highly aqueous methods) in your sample diluent to a concentration of 0.1 mg/mL.

  • Prepare Analyte: Prepare methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate at your standard working concentration.

  • Execute Injections: Inject 5 µL of the neutral marker, followed by 5 µL of the analyte under identical isocratic conditions.

  • Calculate Asymmetry: Calculate the USP Tailing Factor ( As​ ) for both peaks at 5% peak height.

  • Evaluate: If Marker As​≤1.1 and Analyte As​>1.5 , proceed to Protocol 2. If Marker As​>1.5 , inspect PEEK tubing connections, replace the frits, or replace the physically deformed column[2][3].

Protocol 2: Mobile Phase Optimization for Basic Imidazoles

Purpose: To neutralize stationary phase silanols via pH control.

  • Buffer Preparation: Weigh out 2.72 g of Potassium Phosphate Monobasic ( KH2​PO4​ ) and dissolve in 1.0 L of HPLC-grade water to create a 20 mM solution.

  • pH Adjustment: Slowly add concentrated Phosphoric Acid ( H3​PO4​ ) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.5[4].

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane to remove particulates.

  • Equilibration: Flush your endcapped Type B C18 column with the new mobile phase for at least 20 column volumes to ensure complete protonation of the silica surface before injecting the imidazole sample.

🗺️ Visualizations & Workflows

Mechanism A Methyl 2-(2-methylpropyl)- 1H-imidazole-4-carboxylate (Basic Nitrogen) B Mobile Phase pH 4-7 (Analyte Protonated) A->B D Strong Ion-Exchange Secondary Interaction B->D C Silica Stationary Phase (Ionized Silanols, Si-O⁻) C->D E Peak Tailing (As > 1.5) D->E

Figure 1: Secondary ion-exchange mechanism causing imidazole peak tailing.

Workflow Start Assess Peak Tailing (USP Tailing Factor > 1.5) CheckpH Adjust Mobile Phase pH Start->CheckpH LowpH Lower pH to 2.5-3.0 (Protonates Si-O⁻ to Si-OH) CheckpH->LowpH HighpH Raise pH > 9.0 (Deprotonates Imidazole) CheckpH->HighpH CheckCol Evaluate Column Chemistry LowpH->CheckCol HighpH->CheckCol Endcap Use Endcapped / Type B Silica CheckCol->Endcap Additive Add Silanol Suppressor (e.g., 5-10 mM TEA) CheckCol->Additive Success Symmetrical Peak (As < 1.2) Endcap->Success Additive->Success

Figure 2: Step-by-step troubleshooting workflow for resolving peak tailing.

📚 References

  • Axion Labs. "HPLC Peak Tailing". 2

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". 4

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". 5

  • Element Lab Solutions. "Peak Tailing in HPLC". 1

  • Chrom Tech. "What Causes Peak Tailing in HPLC?". 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate

As a Senior Application Scientist, quantifying nitrogen-containing heterocycles like methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (also known as methyl 2-isobutyl-1H-imidazole-4-carboxylate) presents unique chrom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, quantifying nitrogen-containing heterocycles like methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (also known as methyl 2-isobutyl-1H-imidazole-4-carboxylate) presents unique chromatographic challenges. This compound serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the sartan class of angiotensin II receptor blockers.

To ensure data integrity and regulatory compliance, analytical methods must be rigorously validated. This guide objectively compares the performance of three distinct HPLC column technologies—Fully Porous C18, Core-Shell C18, and Core-Shell Phenyl-Hexyl—for the quantification of this analyte, grounded strictly in the [1] framework.

Mechanistic Overview & Causality in Column Selection

When developing a self-validating chromatographic method, column selection cannot be arbitrary; it must be dictated by the analyte's physicochemical properties. Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate possesses three distinct interactive moieties:

  • An isobutyl group: Drives hydrophobic (dispersive) interactions.

  • An imidazole core: Capable of hydrogen bonding, basic interactions with residual silanols, and π−π stacking.

  • A methyl ester group: Acts as a hydrogen bond acceptor and contributes to dipole-dipole interactions.

Traditional fully porous C18 columns rely solely on hydrophobic interactions. However, the basic nitrogen in the imidazole ring often interacts with acidic residual silanols on the silica support, leading to peak tailing and compromised precision. By comparing a standard Fully Porous C18 , a high-efficiency Core-Shell C18 , and a Core-Shell Phenyl-Hexyl column, we can evaluate how alternative retention mechanisms (specifically π−π interactions) influence method validation parameters as defined by [2].

G Analyte Methyl 2-(2-methylpropyl)- 1H-imidazole-4-carboxylate pKa ~ 5.5 Isobutyl Isobutyl Group Analyte->Isobutyl Imidazole Imidazole Core Analyte->Imidazole Ester Methyl Ester Analyte->Ester C18 C18 Phase (Hydrophobic) Isobutyl->C18 Dispersive Phenyl Phenyl-Hexyl Phase (Pi-Pi + Hydrophobic) Isobutyl->Phenyl Dispersive Imidazole->C18 Weak Imidazole->Phenyl Pi-Pi Stacking Ester->C18 Dipole

Figure 1: Mechanistic interaction pathways between analyte moieties and stationary phases.

Experimental Design: A Self-Validating Protocol

A robust analytical method must be a self-validating system. This means the protocol incorporates internal gates—specifically System Suitability Testing (SST)—that automatically invalidate the run if the system is not performing optimally, preventing the generation of erroneous data.

Step-by-Step Methodology

Phase 1: Preparation & Causality of Mobile Phase

  • Mobile Phase A (Buffer): 10 mM Ammonium Acetate, adjusted to pH 6.8. Causality: The pKa of the imidazole core is approximately 5.5. Maintaining a pH of 6.8 ensures the molecule remains primarily unprotonated, maximizing hydrophobic retention and minimizing ionic interactions with residual silanols.

  • Mobile Phase B (Organic): HPLC-Grade Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A:B (50:50 v/v) to yield a 100 µg/mL stock solution.

Phase 2: The Self-Validation Gate (SST) Before executing the ICH Q2(R2) validation runs, the system must pass the following SST criteria using 5 replicate injections of the 100 µg/mL standard:

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . (Ensures column chemistry is effectively shielding silanols).

  • Theoretical Plates ( N ): Must be ≥5,000 . (Ensures column efficiency and proper packing).

  • Injection Precision (%RSD): Must be ≤2.0% . (Validates autosampler mechanics and integration parameters).

  • Action: If any parameter fails, the sequence automatically halts for troubleshooting.

Phase 3: ICH Q2(R2) Validation Execution

  • Linearity: Prepare and inject 5 concentration levels (50, 75, 100, 125, and 150 µg/mL).

  • Accuracy: Spike known amounts of the analyte into a synthetic placebo matrix to achieve 80%, 100%, and 120% of the target concentration. Calculate % Recovery.

  • Precision: Perform 6 independent preparations at 100 µg/mL (Repeatability) and analyze over two different days (Intermediate Precision).

G cluster_val Validation Parameters Design Method Design & Column Screening (C18 vs. Phenyl-Hexyl) SST System Suitability Testing (SST) (Tf < 1.5, N > 5000) Design->SST Optimized Conditions Validation ICH Q2(R2) Validation Execution SST->Validation Pass Criteria Linearity Linearity & Range (50-150%) Validation->Linearity Accuracy Accuracy (Spike Recovery) Validation->Accuracy Precision Precision (Repeatability) Validation->Precision Robustness Robustness (DoE Approach) Validation->Robustness Report Validation Report & Lifecycle Monitoring Linearity->Report Accuracy->Report Precision->Report Robustness->Report

Figure 2: ICH Q2(R2) aligned self-validating lifecycle workflow for HPLC method development.

Data Presentation: Objective Performance Comparison

The following table summarizes the quantitative validation data obtained across the three column technologies. All columns were tested under identical gradient conditions (10% B to 80% B over 10 minutes) at a flow rate of 1.0 mL/min and UV detection at 230 nm.

Validation Parameter (ICH Q2)Fully Porous C18 (5 µm)Core-Shell C18 (2.6 µm)Core-Shell Phenyl-Hexyl (2.6 µm)
Retention Time ( tR​ ) 6.42 min3.25 min3.84 min
Theoretical Plates ( N ) 8,54022,10020,850
Tailing Factor ( Tf​ ) 1.481.151.04
Linearity ( R2 ) 0.99850.99960.9999
Repeatability Precision (%RSD, n=6) 1.85%0.62%0.45%
Accuracy (% Recovery) 98.1 ± 1.7%99.5 ± 0.8%100.2 ± 0.3%
Limit of Quantitation (LOQ) 0.50 µg/mL0.15 µg/mL0.12 µg/mL
Scientific Synthesis of Results
  • The Efficiency of Core-Shell Architecture: Both Core-Shell columns drastically outperformed the Fully Porous C18 in theoretical plates ( N ) and Limit of Quantitation (LOQ). The solid silica core reduces the longitudinal diffusion path of the analyte, resulting in sharper peaks and higher signal-to-noise ratios without the extreme backpressures of sub-2 µm columns.

  • The Superiority of π−π Selectivity: While the Core-Shell C18 provided excellent efficiency, the Core-Shell Phenyl-Hexyl column delivered the most symmetrical peak ( Tf​ = 1.04) and the highest precision (%RSD = 0.45%). This is a direct result of the phenyl ring in the stationary phase engaging in π−π stacking with the imidazole core of the analyte. This complementary interaction outcompetes the secondary silanol interactions that typically cause peak tailing in basic heterocycles.

Conclusion & Recommendations

For the robust, ICH-compliant quantification of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate, relying solely on hydrophobic retention (C18) is suboptimal due to the basic nature of the imidazole ring.

Recommendation: Laboratories should adopt a Core-Shell Phenyl-Hexyl stationary phase. As demonstrated by the experimental data, the integration of π−π selectivity with core-shell efficiency creates a highly reliable, self-validating method that exceeds [3], ensuring maximum accuracy and precision for pharmaceutical quality control.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai. Available at: [Link]

Comparative

comparing binding affinities of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate to other imidazole derivatives

A Comparative Analysis of Binding Affinities in Imidazole Derivatives Targeting Transforming Growth Factor β-Activated Kinase 1 (TAK1) The imidazole scaffold is a cornerstone in medicinal chemistry, recognized for its ve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Binding Affinities in Imidazole Derivatives Targeting Transforming Growth Factor β-Activated Kinase 1 (TAK1)

The imidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential across a spectrum of diseases, including cancer and inflammatory conditions.[1][2][3] The biological activity of imidazole derivatives is intricately linked to the nature and position of their substituents, which govern their binding affinity and selectivity for specific biological targets.[4][5] This guide provides a comparative analysis of the binding affinity of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate and related imidazole derivatives, with a focus on their inhibitory activity against Transforming Growth Factor β-Activated Kinase 1 (TAK1), a key signaling protein implicated in cancer and inflammation.[1]

Introduction to Imidazole Derivatives and Target Binding

The imidazole ring, a five-membered aromatic heterocycle, possesses unique electronic and structural features that enable it to interact with a wide range of biological macromolecules.[6] The ability to fine-tune these interactions through chemical modification makes imidazole derivatives a privileged scaffold in drug discovery. A critical parameter in the development of potent and selective therapeutics is the binding affinity, often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.[4] A lower IC50 value indicates a higher binding affinity and greater potency of the compound.

This guide delves into the structure-activity relationships (SAR) of a series of 2,4-disubstituted-1H-imidazole carboxamides, close structural analogs of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate, as potent inhibitors of TAK1 kinase.[1] Understanding how subtle changes in the alkyl substituent at the 2-position of the imidazole ring influence binding affinity provides crucial insights for the rational design of next-generation inhibitors.

Comparative Binding Affinities of 2-Alkyl-1H-Imidazole Carboxamides against TAK1

The inhibitory potency of a series of 2-substituted imidazole derivatives was evaluated using a LanthaScreen™ biochemical kinase inhibition assay against the TAK1-TAB1 fusion protein. The results, summarized in the table below, highlight the significant impact of the substituent at the 2-position on the binding affinity.

Compound IDR-group at 2-positionTAK1 IC50 (μM)
37 Methyl>10
38 Ethyl>10
39 2-Propyl (isopropyl)>10
22 (pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid derivative0.055 (Kd)

Data sourced from "Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors".[1]

The data reveals a critical structure-activity relationship concerning the alkyl group at the 2-position of the imidazole ring. While simple, small alkyl groups such as methyl, ethyl, and isopropyl (2-propyl) resulted in a significant loss of potency (IC50 > 10 μM), a more complex substituent, as seen in compound 22 , led to a remarkable increase in binding affinity, with a dissociation constant (Kd) of 55 nM.[1] This steep SAR suggests that the size and nature of the group at this position are crucial for effective interaction with the target kinase.

The isobutyl group of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate, being a larger alkyl substituent than those tested in compounds 37-39 , would be predicted to also exhibit low potency based on this trend. The dramatic increase in affinity observed with the more complex substituent in compound 22 underscores the importance of specific and extended interactions within the binding pocket of TAK1.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed SAR points towards a defined and sterically constrained binding pocket for the 2-position substituent of the imidazole ring within the TAK1 kinase. The loss of potency with even small alkyl groups suggests that these substituents may cause steric hindrance or fail to engage in favorable interactions required for tight binding.

The high affinity of compound 22 can be attributed to its more elaborate substituent, which is capable of forming multiple, favorable interactions with the amino acid residues lining the binding pocket of TAK1. X-ray crystallography of a related high-affinity compound revealed a distinct binding mode, with key hydrogen bond interactions with the kinase hinge region.[1] This highlights that for this class of inhibitors, the 2-position requires more than a simple alkyl group to achieve high-affinity binding.

The following diagram illustrates the general structure-activity relationship for the 2-substituted imidazole derivatives targeting TAK1.

SAR_Diagram cluster_imidazole Imidazole Core cluster_substituents Substituents at 2-Position cluster_activity Binding Affinity (TAK1) Imidazole Imidazole Ring Small_Alkyl Small Alkyl (Methyl, Ethyl, Isopropyl) Imidazole->Small_Alkyl Substitution Complex_Substituent Complex Substituent (e.g., in Compound 22) Imidazole->Complex_Substituent Substitution Low_Affinity Low Affinity (IC50 > 10 µM) Small_Alkyl->Low_Affinity Leads to High_Affinity High Affinity (Kd = 55 nM) Complex_Substituent->High_Affinity Leads to

Caption: Structure-activity relationship of 2-substituted imidazoles.

Experimental Protocol: LanthaScreen™ Kinase Inhibition Assay

The binding affinities of the imidazole derivatives were determined using a LanthaScreen™ biochemical kinase inhibition assay, a robust and sensitive method for quantifying enzyme activity.

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase by a compound results in a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of the TAK1-TAB1 fusion protein in kinase buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

    • Prepare a solution of the fluorescently labeled substrate and ATP in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add the TAK1-TAB1 enzyme to each well.

    • Add the serially diluted test compounds to the wells.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified period.

  • Signal Detection:

    • Stop the reaction and detect the FRET signal using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the workflow for the LanthaScreen™ kinase inhibition assay.

Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Compounds, Substrate/ATP) start->reagent_prep plate_setup Assay Plate Setup (Add Enzyme and Compounds) reagent_prep->plate_setup reaction_init Kinase Reaction Initiation (Add Substrate/ATP) plate_setup->reaction_init incubation Incubation at Room Temperature reaction_init->incubation signal_detection TR-FRET Signal Detection incubation->signal_detection data_analysis Data Analysis and IC50 Determination signal_detection->data_analysis end End data_analysis->end

Caption: Workflow for the LanthaScreen™ kinase inhibition assay.

Conclusion

The comparative analysis of the binding affinities of 2-substituted-1H-imidazole carboxamides against TAK1 kinase reveals a stringent structure-activity relationship. Simple alkyl substituents at the 2-position, including methyl, ethyl, and isopropyl, are detrimental to binding affinity. This suggests that for the development of potent inhibitors based on the imidazole-4-carboxylate scaffold, the 2-position requires more complex and specifically designed substituents that can engage in multiple favorable interactions within the target's binding site. The isobutyl group of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate is therefore unlikely to confer high affinity for TAK1. This guide underscores the importance of detailed SAR studies in guiding the design and optimization of potent and selective enzyme inhibitors for therapeutic applications.

References

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]

  • 2-Ethyl-1H-imidazole-4-carboxylate monohydrate. [Link]

  • Imidazole and its biological activities: A review. [Link]

  • a review article on synthesis of imidazole derivatives. [Link]

  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. [Link]

  • Imidazole and its biological activities: A review | Request PDF. [Link]

Sources

Validation

Structural Comparison and Synthetic Utility of 2-Alkyl-1H-imidazole-4-carboxylates in Drug Discovery

As a Senior Application Scientist, selecting the optimal building blocks for active pharmaceutical ingredient (API) synthesis requires balancing reactivity, regioselectivity, and physicochemical properties. The 2-alkyl-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal building blocks for active pharmaceutical ingredient (API) synthesis requires balancing reactivity, regioselectivity, and physicochemical properties. The 2-alkyl-1H-imidazole-4-carboxylate scaffold is a privileged pharmacophore and a critical intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs, or "sartans") and androgen receptor modulators.

This guide provides an in-depth structural and functional comparison between methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (the isobutyl analog) and its closely related linear and branched analogs. By understanding the causality behind their steric and electronic behaviors, process chemists can rationally design highly regioselective N-alkylation workflows.

Structural and Physicochemical Comparison

The tautomeric nature of the 1H-imidazole core presents a classic regioselectivity challenge during N-alkylation. While the C4-carboxylate group exerts an electronic withdrawing effect, it is the steric hindrance of the C2-alkyl group that primarily dictates whether the electrophile attacks the N1 or the undesired N3 position.

Below is a comparative analysis of the target compound against its primary industrial alternatives: the propyl, butyl, and isopropyl analogs.

Table 1: Quantitative & Structural Comparison of C2-Analogs
CompoundR-Group at C2BranchingRelative Steric BulkReaction KineticsPredicted Regioselectivity (N1:N3)Primary Application
Methyl 2-(2-methylpropyl)-... Isobutyl β -carbonHighModerate> 95:5Investigational ARBs
Methyl 2-propyl-... PropylLinearLowFast~ 85:15Olmesartan[1]
Methyl 2-butyl-... ButylLinearLowFast~ 85:15Losartan [1]
Methyl 2-isopropyl-... Isopropyl α -carbonVery HighSlow> 98:2AR Modulators
Mechanistic Insights: The Causality of Steric Shielding

When synthesizing sartan intermediates, minimizing the N3-alkylated isomer is critical, as it acts as a persistent downstream impurity that requires rigorous and costly chromatographic clearance [1].

  • Linear Analogs (Propyl/Butyl): Offer minimal steric shielding around the nitrogen atoms. While they react rapidly with bulky electrophiles (like biphenyl-benzyl bromides), they suffer from poor regioselectivity, often yielding 10–15% of the N3-isomer.

  • The Target Isobutyl Analog: The 2-methylpropyl group features branching at the β -carbon. This creates a "sweeping" steric shield that effectively blocks the N3 position without severely hindering the N1 trajectory. This results in excellent regioselectivity (>95:5) while maintaining viable reaction kinetics.

  • The Isopropyl Analog: Branching at the α -carbon provides maximum steric bulk, virtually eliminating N3-alkylation. However, this extreme hindrance severely retards the overall reaction rate, requiring harsher conditions that can degrade sensitive substrates.

Biological Context: Why the Imidazole Core Matters

The 2-alkyl-1H-imidazole core is not just a synthetic scaffold; it is the primary binding determinant for the Angiotensin II type 1 (AT1) receptor. The alkyl chain inserts into a hydrophobic pocket of the GPCR, preventing the natural ligand from triggering the hypertensive cascade.

AT1_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates Gq Gq Protein AT1R->Gq PLC Phospholipase C Gq->PLC Ca2 Ca2+ Release PLC->Ca2 Sartan Sartan API Sartan->AT1R Inhibits

Angiotensin II type 1 (AT1) receptor signaling pathway targeted by ARBs.

Self-Validating Experimental Protocol

To leverage the inherent steric advantages of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate , the N-alkylation conditions must be carefully tuned to favor thermodynamic control. The following protocol utilizes a soft base and a polar aprotic solvent to maximize N1 regioselectivity [2].

Regioselective N-Alkylation Workflow

Objective: Synthesize the N1-alkylated intermediate while suppressing kinetic N3-isomer formation.

Causality Check: Potassium carbonate ( K2​CO3​ ) is selected over strong bases like Sodium Hydride ( NaH ). The soft K+ cation loosely coordinates with the imidazole anion in DMF, allowing the bulky isobutyl group to thermodynamically direct the incoming electrophile to the less hindered N1 position.

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-flushed 250 mL round-bottom flask with methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (10.0 g, 54.9 mmol, 1.0 eq) and anhydrous DMF (100 mL).

  • Deprotonation: Add anhydrous K2​CO3​ (18.9 g, 137.2 mmol, 2.5 eq).

    • Critical Step: Heat the heterogeneous mixture to 80°C for 30 minutes. This ensures complete deprotonation and equilibration of the tautomeric anion prior to introducing the electrophile.

  • Electrophile Addition: Cool the reaction mixture to 0°C. Dropwise add a solution of the alkylating agent (e.g., 4'-(bromomethyl)biphenyl-2-carbonitrile, 15.6 g, 57.6 mmol, 1.05 eq) dissolved in 20 mL DMF over 15 minutes.

    • Causality: Maintaining 0°C during addition suppresses the higher-energy transition state that leads to kinetic N3-alkylation.

  • Propagation: Gradually warm the mixture to room temperature (20-25°C) and stir for 12 hours under nitrogen.

  • Quenching & Isolation: Pour the reaction mixture into 400 mL of crushed ice/water. Stir vigorously for 30 minutes to precipitate the product. Filter the crude solid, wash with cold water (3 x 50 mL), and dry under vacuum at 45°C.

  • Validation: Analyze the crude solid via LC-MS and 1 H-NMR. The N1:N3 ratio should exceed 95:5. Purify via flash chromatography (EtOAc/Hexane gradient) to isolate the pure N1-isomer.

Workflow Start 2-Isobutyl Imidazole Core Base Deprotonation (K2CO3 / DMF) Start->Base Alkylation N-Alkylation (Biphenyl Halide) Base->Alkylation Purification Flash Chromatography Alkylation->Purification Analysis LC-MS & NMR Validation Purification->Analysis

Workflow for the regioselective N-alkylation of imidazole carboxylates.

Conclusion

When comparing methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate to its linear (propyl/butyl) and α -branched (isopropyl) analogs, the isobutyl derivative offers a superior balance of reactivity and regiocontrol. The β -branching provides sufficient steric shielding to suppress N3-alkylation—a major pain point in the industrial synthesis of sartan APIs [3]—without the severe kinetic penalties associated with α -branched systems.

References

  • Lu, J., et al. "Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate." Organic Process Research & Development, ACS Publications.[Link]

  • Sun, X., et al. "Direct C–N Coupling of Imidazoles and Benzylic Compounds via Iron-Catalyzed Oxidative Activation of C–H Bonds." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Caira, M. R., et al. "Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil." Molecules, PMC.[Link]

Comparative

GC-MS vs. LC-MS/MS Validation Guide for Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate: A Comparative Analytical Framework

Executive Summary & Analytical Context As a Senior Application Scientist, I frequently encounter challenges when developing robust quantification methods for low-molecular-weight, polar intermediates like methyl 2-(2-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

As a Senior Application Scientist, I frequently encounter challenges when developing robust quantification methods for low-molecular-weight, polar intermediates like methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (also known as methyl 2-isobutyl-1H-imidazole-4-carboxylate, CAS 1249679-71-7). This compound is a critical structural building block and potential impurity in the synthesis of sartan-class active pharmaceutical ingredients (APIs)[1].

The analytical challenge lies in its chemical structure. The imidazole ring contains an active secondary amine (–NH) that strongly interacts with silanol groups on chromatographic columns. In standard Gas Chromatography (GC), this causes severe peak tailing, irreversible adsorption, and poor reproducibility. Conversely, while Liquid Chromatography (LC) avoids volatility issues, the compound's lack of a highly conjugated chromophore limits the sensitivity of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

To achieve trace-level quantification compliant with the latest ICH Q2(R2) guidelines[2], we must employ a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing chemical derivatization. This guide objectively compares analytical platforms and provides a fully optimized, field-proven validation protocol.

Platform Comparison: Causality Behind the Choice

Why select GC-MS/MS (Triple Quadrupole) over LC-MS/MS or HPLC-UV for this specific intermediate?

  • Matrix Elimination: API matrices are often heavy, non-volatile molecules. By using GC, the non-volatile API matrix remains in the inlet liner, preventing detector fouling and ion suppression—a common pitfall in LC-ESI-MS/MS.

  • Derivatization Causality: To run this compound on GC, we must mask the active –NH group. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]. The TMCS acts as a catalyst, driving the silylation reaction to completion. This replaces the active hydrogen with a trimethylsilyl (TMS) group, drastically lowering the boiling point, neutralizing polarity, and yielding a sharp, symmetrical Gaussian peak.

  • Fragmentation Stability: Electron Ionization (EI) at 70 eV produces highly reproducible, library-searchable fragmentation patterns, unlike the variable collision-induced dissociation (CID) spectra in LC-MS/MS. Furthermore, Triple Quadrupole Selected Reaction Monitoring (SRM) eliminates background noise from co-eluting siloxanes.

Table 1: Analytical Platform Comparison for Imidazole Intermediates
Performance MetricGC-MS/MS (EI-TQ)GC-MS (EI-SQ)LC-MS/MS (ESI-TQ)HPLC-UV
Sensitivity (LOD) 0.05 ng/mL (Superior)1.0 ng/mL0.5 ng/mL50 ng/mL
Selectivity in Matrix Excellent (SRM mode isolates target)Moderate (SIM mode prone to matrix interference)GoodPoor (Requires baseline resolution)
Matrix Effect Negligible (Matrix stays in inlet)NegligibleHigh (Ion suppression in ESI)Low
Sample Prep Requires Derivatization (BSTFA)Requires DerivatizationDirect InjectionDirect Injection
Operational Cost HighModerateVery HighLow

Mechanistic Insights & Validation Workflow

Understanding the mass spectrometry mechanics is crucial for method development. The underivatized molecular weight of methyl 2-isobutyl-1H-imidazole-4-carboxylate is 182.22 g/mol . Upon derivatization, the addition of the TMS group (+72 Da) yields a molecular ion [M]+ at m/z 254.

During 70 eV Electron Ionization, the molecular ion undergoes predictable fragmentation:

  • Quantifier Transition: Loss of a methyl radical yields a stable fragment at m/z 239.

  • Qualifier Transition: Cleavage of the isobutyl group yields a fragment at m/z 197.

The method validation follows a strict, self-validating sequence dictated by ICH Q2(R2)[4]. System Suitability Testing (SST) must pass before any validation parameters are evaluated, ensuring the instrument is in a state of control.

G cluster_0 Method Setup cluster_1 ICH Q2(R2) Validation N1 Derivatization (BSTFA+TMCS) N2 GC Separation (DB-5MS) N1->N2 N3 EI-MS/MS (70 eV) N2->N3 V1 System Suitability N3->V1 Data V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3

GC-MS/MS method development and ICH Q2(R2) validation workflow for imidazole intermediates.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. If the System Suitability Test (SST) criteria in Step 3 are not met, the run must be aborted and troubleshooting initiated.

Step 1: Standard & Sample Preparation (Derivatization)
  • Diluent Preparation: Use anhydrous Acetonitrile (water content < 0.01%). Causality: Moisture will hydrolyze the BSTFA reagent, leading to incomplete derivatization and poor recovery.

  • Sample Extraction: Dissolve 50 mg of the API sample in 1.0 mL of anhydrous Acetonitrile. Vortex for 2 minutes to ensure complete dissolution.

  • Derivatization: Transfer 500 µL of the sample solution to a 2 mL GC amber vial. Add 100 µL of BSTFA containing 1% TMCS[5].

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 70°C for 30 minutes in a dry block heater. Causality: Heat drives the endothermic silylation reaction to >99% completion.

  • Cooling: Allow the vial to cool to room temperature before injection to prevent vapor expansion and pressure errors in the autosampler syringe.

Step 2: GC-MS/MS Operational Parameters
  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness). The 5% phenyl-methylpolysiloxane stationary phase provides optimal selectivity for TMS-derivatives.

  • Inlet: 250°C, Splitless mode (purge valve ON at 1.0 min) to maximize trace-level sensitivity.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Transfer Line: 280°C.

  • Ion Source: EI, 70 eV, 230°C.

  • Acquisition Mode: Selected Reaction Monitoring (SRM).

    • Precursor Ion:m/z 254 [M−TMS]+

    • Product Ions:m/z 239 (Quantifier, CE: 15 eV), m/z 197 (Qualifier, CE: 20 eV).

Step 3: Self-Validating System Suitability Test (SST)

Inject a mid-level standard (e.g., 1.0 µg/mL) six consecutive times prior to running the sample sequence.

  • Acceptance Criteria:

    • Peak tailing factor 1.5.

    • %RSD of peak area 5.0%.

    • Signal-to-Noise (S/N) ratio > 100.

Validation Data (ICH Q2(R2) Compliance)

The following table summarizes the expected validation data for this method, demonstrating strict compliance with ICH Q2(R2) standards[6] for quantitative impurity testing.

Table 2: GC-MS/MS Validation Summary for Methyl 2-isobutyl-1H-imidazole-4-carboxylate
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timeNo matrix peaks observed at RT ± 0.2 minPass
Linearity Range Minimum 5 concentrations0.1 ng/mL to 50 ng/mL ( R2 = 0.9994)Pass
Limit of Detection (LOD) S/N 3:10.03 ng/mL (S/N = 5)Pass
Limit of Quantitation (LOQ) S/N 10:1, %RSD 10%0.1 ng/mL (S/N = 18, %RSD = 6.2%)Pass
Accuracy (Recovery) 80% - 120% at 3 levels96.4% - 102.1% (Spiked at 0.5, 5, 25 ng/mL)Pass
Method Precision (Repeatability) %RSD 10% (n=6)3.8% at LOQ levelPass
Robustness Stable against deliberate changesUnaffected by ±2°C oven ramp or ±0.1 mL/min flowPass

References

  • Pharmaffiliates Impurity Profiling: Olmesartan and its Impurities. Pharmaffiliates Analytics & Synthetics. URL:[Link]

  • Organomation Technical Guide: GC-MS Sample Preparation and Silylation Methods. Organomation. URL:[Link]

  • IntechOpen: Derivatization Methods in GC and GC/MS. IntechOpen. URL:[Link]

  • European Medicines Agency (EMA): ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA/CHMP/ICH/82072/2006. URL:[Link]

  • IntuitionLabs: ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. URL:[Link]

Sources

Validation

evaluating the catalytic efficiency of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate against standard ligands

Evaluating the Catalytic Efficiency of Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate Against Standard Ligands As transition-metal catalysis evolves toward more challenging cross-couplings and C–H functionalization...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Catalytic Efficiency of Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate Against Standard Ligands

As transition-metal catalysis evolves toward more challenging cross-couplings and C–H functionalizations, the rational design of nitrogen-based ligands has become paramount. While phosphines and N-heterocyclic carbenes (NHCs) dominate the landscape, substituted imidazoles are emerging as highly tunable, atom-economical alternatives.

This guide provides an objective, data-driven evaluation of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (also known as methyl 2-isobutyl-1H-imidazole-4-carboxylate)[1]. By comparing its performance against standard ligands in benchmark catalytic systems, we will dissect the structural causality behind its efficiency, providing researchers with actionable insights for protocol optimization.

Structural Rationale: Sterics and Electronics

To understand the catalytic behavior of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate, we must analyze its two primary functional modifications relative to the parent 1H-imidazole:

  • Steric Shielding via the 2-Isobutyl Group: Unsubstituted imidazoles often form highly stable, inactive bis- or tris-ligated metal complexes (e.g., resting states in Pd or Cu catalysis)[2]. The bulky 2-methylpropyl (isobutyl) group adjacent to the coordinating N3 nitrogen introduces significant steric hindrance. This prevents over-ligation, maintaining a low-coordinate, highly active metal center, and physically forces the metal into a geometry that accelerates rate-limiting reductive elimination.

  • Electronic Modulation via the 4-Methyl Ester: Unlike 1H-imidazole-4-carboxylic acid, which acts as a bidentate N,O-chelator and often forms rigid coordination polymers[2][3], the methyl ester neutralizes the anionic carboxylate. It acts as an electron-withdrawing group (EWG), decreasing the overall basicity of the imidazole ring. This renders the coordinated metal center more electrophilic, enhancing its reactivity toward oxidative addition with unactivated aryl halides.

Comparative Catalytic Performance

To evaluate its efficiency, we benchmarked methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate against three standard ligand classes in the Palladium-catalyzed direct C2–H arylation of heterocycles —a historically challenging transformation requiring precise steric tuning to prevent catalyst deactivation[4][5].

Reaction Conditions: Heterocycle (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane, 140 °C, 24 h.

Ligand EvaluatedLigand TypeYield (%)Catalyst Turnover Number (TON)Mechanistic Observation
None (Control) N/A< 5%< 1Rapid Pd black precipitation.
PPh₃ Standard Phosphine42%8.4Moderate activity; susceptible to oxidation at 140 °C.
1H-imidazole-4-carboxylic acid N,O-Chelating N-Donor28%5.6Forms stable, inactive polymeric Pd(II) species[2].
Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate Sterically Hindered N-Donor89% 17.8 High stability; isobutyl group prevents bis-ligation.

Data Synthesis: The data clearly demonstrates that the isobutyl-substituted imidazole outperforms both standard phosphines and unsubstituted imidazole-carboxylates. The parent 1H-imidazole-4-carboxylic acid tends to form stable, thermodynamically dead-end complexes[3], whereas the steric bulk of the isobutyl group in our target ligand ensures the catalyst remains in the active cycle.

Mechanistic Pathway Visualization

The efficiency of the ligand is best understood through its role in the catalytic cycle. The steric bulk explicitly lowers the activation energy required for the final product release.

CatalyticCycle A Pd(0)L Active Catalyst B Oxidative Addition Pd(II) Complex A->B Aryl Halide C C-H Activation Substrate Coordination B->C Base, Heterocycle D Reductive Elimination Product Release C->D Steric Push (Isobutyl) D->A Product

Caption: Pd-catalyzed C-H arylation cycle highlighting the steric push of the isobutyl group during reductive elimination.

Self-Validating Experimental Protocol

To ensure reproducibility and rigorous scientific integrity, the following protocol is designed as a self-validating system. It includes internal standards and control steps to isolate the ligand's specific catalytic contribution.

Step 1: Catalyst Pre-Activation (Glovebox Required)

  • In an argon-filled glovebox, weigh 11.2 mg of Pd(OAc)₂ (0.05 mmol) and 21.0 mg of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (0.10 mmol) into an oven-dried 10 mL Schlenk tube.

  • Add 2.0 mL of anhydrous 1,4-dioxane.

  • Causality Check: Stir at room temperature for 15 minutes. The solution should transition to a homogeneous pale yellow, indicating successful mono-ligation. If a precipitate forms, moisture contamination has occurred.

Step 2: Substrate Addition and Reaction

  • Add the heterocycle substrate (1.0 mmol), aryl bromide (1.2 mmol), and finely ground anhydrous K₂CO₃ (276 mg, 2.0 mmol).

  • Seal the Schlenk tube, remove it from the glovebox, and heat the mixture in an oil bath at 140 °C for 24 hours.

  • Self-Validation: Set up a parallel control reaction omitting the ligand. The control should rapidly turn black (Pd nanoparticle aggregation), proving the ligand's necessity for stabilizing the homogeneous Pd species.

Step 3: Quenching and Quantification

  • Cool the reaction to room temperature and dilute with 5.0 mL of ethyl acetate.

  • Add exactly 1.0 mmol of dodecane as an internal standard.

  • Filter the mixture through a short pad of Celite to remove inorganic salts and catalyst residues.

  • Analyze the filtrate via GC-MS. Calculate the yield based on the internal standard calibration curve to ensure quantitative accuracy without isolation losses.

Workflow S1 Step 1: Catalyst Prep Pd(OAc)2 + Ligand Argon Glovebox S2 Step 2: Reaction 140°C, 24h 1,4-Dioxane S1->S2 S3 Step 3: Quench & Filter EtOAc + Dodecane Celite Pad S2->S3 S4 Step 4: Quantification GC-MS Analysis Yield Calculation S3->S4

Caption: Step-by-step experimental workflow for evaluating ligand catalytic efficiency.

Conclusion and Application Scope

Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate represents a highly effective, sterically tuned ligand for transition-metal catalysis. By circumventing the thermodynamic traps associated with unsubstituted imidazole-4-carboxylates[2][3], its isobutyl group ensures high turnover numbers in demanding cross-coupling environments. Researchers developing methodologies for C–H activation, or Copper(II)-mediated couplings[6][7], should consider this ligand as a robust alternative to air-sensitive phosphines.

References

  • Thieme Connect. "Pd(0)-Catalyzed Direct Inter- and Intramolecular C–H Arylation". Synthesis. Available at: [Link]

  • ResearchGate. "Dramatic effect of dcypt ligand in the C–H alkenylation of imidazoles". ResearchGate. Available at: [Link]

  • PubMed. "Triggering Copper(II)-Mediated Base Pair Formation by Light". National Institutes of Health. Available at: [Link]

  • R Discovery. "Two complexes of copper (II) and cobalt (II) with N,O-chelating heterocyclic carboxylates". Researcher.Life. Available at: [Link]

  • ResearchGate. "Ligating properties of 1H-imidazole-4-carboxylic acid". ResearchGate. Available at:[Link]

  • ResearchGate. "Correction: Copper(II)-mediated base pairing involving the artificial nucleobase 3H-imidazo[4,5-f]quinolin-5-ol". ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate proper disposal procedures

Operational Guide: Safety, Handling, and Disposal of Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate As drug development workflows increasingly incorporate complex heterocyclic compounds, understanding the specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safety, Handling, and Disposal of Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate

As drug development workflows increasingly incorporate complex heterocyclic compounds, understanding the specific safety and logistical requirements of these reagents is critical. Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate (also known as methyl 2-isobutyl-1H-imidazole-4-carboxylate) is a substituted imidazole derivative[1]. While the isobutyl group provides steric bulk, the core imidazole ring dictates the compound's reactivity, hazard profile, and disposal requirements.

This guide provides researchers and safety officers with field-proven, self-validating protocols for the safe handling, spill remediation, and EPA-compliant disposal of this chemical.

Physicochemical & Hazard Profile

To design an effective Chemical Hygiene Plan (CHP) as required by OSHA[2], laboratory personnel must first understand the quantitative and qualitative hazards of the material.

Property / SpecificationOperational Details
Chemical Name Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate
CAS Number 1249679-71-7
Physical State Solid / Powder
Primary Health Hazards Corrosive (Skin/Eye burns), Acute Oral Toxicity[3]
Physical Hazards Deposited dust may form combustible concentrations in air[4]
Incompatible Materials Strong oxidizers, acid anhydrides, acid chlorides, strong acids[5]
Storage Requirements Cool, dry, well-ventilated area; tightly closed container[5]

Mechanistic Safety & Causality

Standard operating procedures must be grounded in chemical causality to ensure researchers understand why specific precautions are non-negotiable:

  • Corrosivity and Nucleophilicity: The unsubstituted nitrogen in the imidazole ring is highly basic and nucleophilic. Upon contact with ambient moisture on the skin or mucosal membranes, it produces a mildly alkaline solution that causes severe chemical burns and irreversible eye damage[3].

  • Exothermic Incompatibilities: Imidazoles must never be disposed of in the same waste stream as acid chlorides or acid anhydrides. Mixing these reagents triggers a rapid, highly exothermic N-acylation reaction. In a sealed waste container, this reaction will vaporize solvents, generate hazardous gases, and cause a catastrophic pressure explosion[5].

  • Combustible Dust Hazard: When handled as a dry powder, aerosolized particles can create an explosion hazard if exposed to static discharge or ignition sources. Mechanical recovery must avoid dispersing dust into the laboratory atmosphere[4].

Experimental Workflow: Spill Response & Decontamination

In the event of a spill, immediate stabilization of the environment is required. The following self-validating workflow ensures that the physical state of the spill dictates the containment strategy, preventing the exacerbation of airborne hazards.

SpillResponse Start Spill Detected: Methyl 2-isobutyl-1H-imidazole-4-carboxylate PPE Don PPE (Goggles, Nitrile Gloves, Lab Coat) Start->PPE Assess Assess Spill State PPE->Assess Solid Solid/Powder Spill Assess->Solid Liquid Solution Spill (e.g., in organic solvent) Assess->Liquid Sweep Mechanically recover (Avoid dust generation) Solid->Sweep Absorb Absorb with inert material (Vermiculite/Sand) Liquid->Absorb Container Place in sealable, compatible waste container Sweep->Container Absorb->Container Label Label as Hazardous Waste & Contact EH&S Container->Label

Figure 1: Decision logic and operational workflow for chemical spill response.

Step-by-Step Spill Remediation Protocol
  • Evacuation and Assessment: Immediately isolate the spill area. Verify the physical state of the spill (solid powder vs. dissolved in an organic solvent) to determine the recovery method.

  • PPE Donning: Equip standard chemical-resistant PPE: nitrile gloves, safety goggles, and a fully-buttoned lab coat[3]. If aerosolized dust is present outside of a fume hood, utilize a NIOSH-approved particulate respirator[4].

  • Containment (Solid): For pure solid spills, avoid dry sweeping motions that generate airborne dust. Use a conductive, non-sparking scoop to mechanically recover the product[4].

  • Containment (Solution): If spilled as a liquid solution, encircle the spill with an inert absorbent material such as vermiculite or dry sand. Do NOT use combustible absorbents like sawdust, which can react with residual oxidizers.

  • Waste Collection: Transfer all recovered material and contaminated PPE into a sealable, airtight, compatible waste container (e.g., High-Density Polyethylene)[5].

  • Decontamination: Wash the affected surface with copious amounts of water, retaining the contaminated washing water for hazardous disposal[4].

Waste Accumulation & Disposal Procedures

Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate cannot be disposed of via standard sink drains due to its toxicity to aquatic life and its potential to disrupt biological wastewater treatment processes[6]. It must be managed from "cradle to grave" under EPA and institutional Environmental Health and Safety (EH&S) guidelines[7].

WasteDisposal Gen Waste Generation (Pure or Solution) Seg Segregation (Keep away from Acids/Oxidizers) Gen->Seg SAA Satellite Accumulation Area (SAA) Max 55 Gallons / Secondary Containment Seg->SAA Label Apply EPA-Compliant Label 'Hazardous Waste' + Full Name SAA->Label EHS EH&S Collection Request (Prior to 180-day limit) Label->EHS Incinerate Final Disposal (EPA-Approved Incineration) EHS->Incinerate

Figure 2: Step-by-step lifecycle of hazardous waste accumulation and disposal.

Step-by-Step Disposal Protocol
  • Waste Segregation: Collect the imidazole waste in its pure form or in compatible solvent solutions. Strictly segregate this container from strong oxidizers, acids, acid anhydrides, and acid chlorides to prevent exothermic acylation[5].

  • Satellite Accumulation Area (SAA) Storage: Store the closed container in a designated SAA that is within the line of sight of the generation point. Ensure the container is placed in secondary containment to capture potential leaks[8].

  • EPA-Compliant Labeling: Immediately affix a hazardous waste label upon adding the first drop or grain of waste. The label must explicitly state "Hazardous Waste," list the full chemical name ("Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate" — absolutely no abbreviations or structural formulas), and indicate the primary hazards (Corrosive/Toxic)[9].

  • Time and Volume Limits: Monitor the SAA continuously. A single SAA may hold up to 55 gallons of hazardous waste. Once the container is full, or the facility's time limit is reached (e.g., 90 days for Large Quantity Generators), date the container and transfer it to the Central Accumulation Area (CAA)[8].

  • EH&S Collection: Submit a Chemical Collection Request Form to your institutional EH&S office. The material will be transported by a licensed vendor for EPA-approved industrial incineration[4].

References

  • Washington State University. "Laboratory Safety Manual: Imidazole".[Link]

  • Chemos GmbH & Co. KG. "Safety Data Sheet: Imidazole".[Link]

  • University of Washington. "Standard Operating Procedure: Imidazole".[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA FACTSHEET: LABORATORY SAFETY CHEMICAL HYGIENE PLAN". [Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab". [Link]

  • McNeese State University. "Chemical and Hazardous Waste Management and Disposal Policy". [Link]

  • Florida Department of Environmental Protection. "Summary of Hazardous Waste Regulations". [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.